(S)-(+)-Canadaline-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H23NO5 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2,3-dimethoxy-6-[[(5S)-6-(trideuteriomethyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl]benzaldehyde |
InChI |
InChI=1S/C21H23NO5/c1-22-7-6-14-9-19-20(27-12-26-19)10-15(14)17(22)8-13-4-5-18(24-2)21(25-3)16(13)11-23/h4-5,9-11,17H,6-8,12H2,1-3H3/t17-/m0/s1/i1D3 |
InChI Key |
ROAHDZJDHGLGBA-DBHFXHLNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on (S)-(+)-Canadaline-d3: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
(S)-(+)-Canadaline-d3 , a deuterated isotopologue of the naturally occurring tetrahydroprotoberberine alkaloid (S)-(+)-Canadaline, presents a valuable tool in pharmacokinetic and metabolic studies. The incorporation of deuterium (B1214612) atoms provides a distinct mass signature for analytical detection without significantly altering the molecule's chemical properties. This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical considerations for this compound, alongside relevant information for its non-deuterated counterpart.
Chemical Structure and Physicochemical Properties
This compound is a tetracyclic isoquinoline (B145761) alkaloid. The deuterium atoms are located on the N-methyl group. The chemical structure and key physicochemical properties are summarized below.
Chemical Structure:
-
Systematic Name: (S)-9,10-dimethoxy-2,3-(methylenedioxy)-5,8,13,13a-tetrahydro-6H-dibenzo[a,g]quinolizine-N-methyl-d3
-
Molecular Formula: C₂₁H₂₀D₃NO₅
-
Molecular Weight: 372.43 g/mol [1]
-
CAS Number: 2714473-99-9[1]
Table 1: Physicochemical Properties of (S)-(+)-Canadaline and its Deuterated Analog
| Property | (S)-(+)-Canadaline | This compound | Data Source |
| Molecular Formula | C₂₁H₂₃NO₅ | C₂₁H₂₀D₃NO₅ | - |
| Molecular Weight | 369.41 g/mol | 372.43 g/mol [1] | Calculated,[1] |
| Melting Point | Data not available | Data not available | - |
| Solubility | Data not available | Data not available | - |
| Optical Rotation | Data not available | Data not available | - |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. While specific spectral data for the deuterated compound is not publicly available, data for the non-deuterated form can be inferred from studies on related compounds and general principles of spectroscopy.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are primary tools for elucidating the complex ring system of canadaline. The expected chemical shifts for (S)-(+)-Canadaline are based on its tetrahydroprotoberberine scaffold. In the ¹H NMR spectrum of this compound, the signal corresponding to the N-methyl protons would be absent.
2.2. Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and isotopic enrichment of this compound. The molecular ion peak in the mass spectrum of the deuterated compound will be observed at m/z 372.43, which is three mass units higher than that of the non-deuterated (S)-(+)-Canadaline (m/z 369.41). Fragmentation patterns can provide further structural information.
Synthesis and Experimental Protocols
The synthesis of (S)-(+)-Canadaline and its deuterated analog typically involves a multi-step sequence. A common strategy for constructing the tetrahydroprotoberberine core is the Pictet-Spengler reaction .
3.1. General Synthetic Approach
A plausible synthetic route to (S)-(+)-Canadaline would involve the condensation of a substituted phenethylamine (B48288) derivative with a substituted phenylacetaldehyde (B1677652), followed by cyclization. The introduction of the deuterium label can be achieved by using a deuterated methylating agent, such as iodomethane-d3, in the final N-methylation step.
Diagram 1: General Synthetic Workflow for this compound
3.2. Experimental Protocol: Pictet-Spengler Reaction (General)
This is a generalized protocol and would require optimization for the specific synthesis of (S)-(+)-Canadaline.
-
Reactant Preparation: A solution of the appropriately substituted β-phenylethylamine is prepared in a suitable aprotic solvent (e.g., dichloromethane (B109758) or toluene) under an inert atmosphere.
-
Condensation: The substituted phenylacetaldehyde is added to the solution, followed by an acid catalyst (e.g., trifluoroacetic acid or p-toluenesulfonic acid).
-
Reaction: The mixture is stirred at room temperature or heated to reflux, and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography to yield the tetrahydroisoquinoline intermediate.
Biological Activity and Mechanism of Action
(S)-(+)-Canadaline belongs to the tetrahydroprotoberberine class of alkaloids, which are known to exhibit a range of pharmacological activities, primarily through their interaction with neurotransmitter receptors.
4.1. General Activity of Tetrahydroprotoberberines
This class of compounds has been reported to interact with:
-
Dopamine (B1211576) Receptors: Many tetrahydroprotoberberines exhibit affinity for both D1 and D2 dopamine receptors.
-
Sigma Receptors: Affinity for sigma receptors has also been observed for some compounds in this class.
These interactions suggest potential applications in the treatment of various central nervous system disorders.
4.2. Specific Activity of Canadine (B1168894)
Studies on canadine (the racemic mixture or unspecified stereoisomer) have indicated:
-
Antioxidant Activity: Canadine has been shown to possess antioxidant properties.
-
Low Cytotoxicity: Compared to related alkaloids like berberine, canadine exhibits lower cytotoxicity.
The specific biological activity and receptor binding affinities of the (S)-(+)-enantiomer are not well-documented in publicly available literature.
Diagram 2: Potential Signaling Pathways Affected by Tetrahydroprotoberberines
Conclusion
This compound is a critical tool for advanced pharmaceutical research, enabling precise quantification in complex biological matrices. While specific experimental data for this deuterated compound and its parent molecule are limited in the public domain, this guide provides a foundational understanding of its chemical nature, expected analytical characteristics, and potential biological relevance based on the broader class of tetrahydroprotoberberine alkaloids. Further research is warranted to fully elucidate the specific physicochemical properties and pharmacological profile of (S)-(+)-Canadaline and its deuterated isotopologues.
References
(S)-(+)-Canadaline-d3: A Technical Guide for Researchers in Drug Development
(S)-(+)-Canadaline-d3 is a deuterated analog of (S)-(+)-Canadaline, a member of the tetrahydroprotoberberine (THPB) class of alkaloids. While research on (S)-(+)-Canadaline itself is not extensively published, the THPB class of compounds is of significant interest to the scientific community for its potential therapeutic applications, particularly in the fields of neurology and pharmacology. This technical guide outlines the primary research application of this compound, focusing on its role as an internal standard in quantitative bioanalysis.
The Core Application: Internal Standard for Quantitative Analysis
The principal application of this compound in a research setting is as an internal standard (IS) for the accurate quantification of (S)-(+)-Canadaline in complex biological matrices, such as plasma, serum, or tissue homogenates. This is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and metabolism studies of the parent compound.
Stable isotope-labeled internal standards, like this compound, are considered the "gold standard" in quantitative mass spectrometry. This is because their physicochemical properties are nearly identical to the analyte of interest, (S)-(+)-Canadaline. They co-elute during chromatography and experience similar ionization efficiency and potential matrix effects in the mass spectrometer. However, due to the mass difference imparted by the deuterium (B1214612) atoms, the deuterated standard is distinguishable from the native analyte by the mass spectrometer. This allows for precise and accurate correction of any variability introduced during sample preparation, injection, and analysis.
Context: The Therapeutic Potential of Tetrahydroprotoberberine Alkaloids
(S)-(+)-Canadaline belongs to the tetrahydroprotoberberine (THPB) family of alkaloids. Research into other THPBs, such as l-tetrahydropalmatine (l-THP) and l-stepholidine (B1681138) (l-SPD), has revealed a unique pharmacological profile. These compounds often act as dopamine (B1211576) D2 receptor antagonists and D1 receptor agonists[1]. This dual activity makes them promising candidates for the treatment of:
-
Pain: The antinociceptive properties of some THPBs are linked to their interaction with dopamine receptors[1].
-
Substance Use Disorders: By modulating dopamine pathways, THPBs are being investigated for their potential to treat drug addiction[1][2].
Given this context, it is plausible that (S)-(+)-Canadaline is being investigated for similar neuropharmacological properties. Such research would necessitate the development of robust bioanalytical methods to quantify its concentration in preclinical and potentially clinical studies, thereby creating the need for this compound.
Data Presentation: Quantitative Parameters for Bioanalysis
The following tables summarize key quantitative data that would be established during the development of a bioanalytical method using this compound.
Table 1: Mass Spectrometry Parameters for (S)-(+)-Canadaline and this compound
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |
| (S)-(+)-Canadaline | m/z 340.1 | m/z 176.1 | 25 |
| This compound | m/z 343.1 | m/z 179.1 | 25 |
Note: The specific m/z values are hypothetical and would need to be determined empirically.
Table 2: Typical Calibration Curve Parameters
| Parameter | Value |
| Linear Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Inter-day Precision (%CV) | < 15% |
| Inter-day Accuracy (%Bias) | ± 15% |
Experimental Protocols
A detailed methodology for a key experiment, the quantification of (S)-(+)-Canadaline in rat plasma, is provided below.
Protocol 1: Quantification of (S)-(+)-Canadaline in Rat Plasma by LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of rat plasma in a 1.5 mL microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
-
-
Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: As specified in Table 1.
-
-
Data Analysis:
-
Integrate the peak areas for both (S)-(+)-Canadaline and this compound.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of (S)-(+)-Canadaline in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualizations
Caption: Experimental workflow for bioanalysis.
Caption: Principle of internal standardization.
References
(S)-(+)-Canadaline-d3: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of (S)-(+)-Canadaline-d3, a deuterated derivative of the tetrahydroprotoberberine (THPB) alkaloid, Canadaline. This guide covers its chemical properties, putative pharmacological profile based on related compounds, and generalized experimental protocols for its investigation.
Core Compound Data
This compound is a stable isotope-labeled version of (S)-(+)-Canadaline. Deuteration can potentially alter the pharmacokinetic and metabolic profiles of a drug, making such compounds valuable tools in drug development research.
| Property | Value |
| CAS Number | 2714473-99-9 |
| Molecular Weight | 372.43 g/mol |
| Chemical Formula | C₂₁H₂₀D₃NO₅ |
Putative Pharmacological Profile
THPBs have shown a complex pharmacological profile, often acting as antagonists at D2 dopamine (B1211576) receptors while exhibiting agonist or partial agonist activity at D1 dopamine receptors[1]. Additionally, interactions with serotonin (B10506) receptors, such as the 5-HT1A subtype, and sigma receptors have been reported for some THPBs[2][3][4]. This dual action on the dopaminergic system makes them interesting candidates for the development of therapeutics for neurological and psychiatric disorders, including substance use disorder[2].
The levorotatory isomers of THPBs, such as l-stepholidine, have been shown to be more potent in their interaction with dopamine receptors compared to their dextrorotatory counterparts[5].
Representative Binding Affinities of a Related THPB Alkaloid
The following table presents the binding affinities (Ki) of (±)-stepholidine, a structurally related THPB alkaloid, for various dopamine and sigma receptors. This data can serve as a preliminary guide for the potential targets of (S)-(+)-Canadaline.
| Receptor Subtype | Ki (nM) |
| Dopamine D1 | 5.6 |
| Dopamine D2 | 115.5 |
| Dopamine D3 | 101 |
| Sigma σ1 | >10,000 |
| Sigma σ2 | 54 |
Data for (±)-stepholidine, adapted from literature sources.[2]
Postulated Signaling Pathways
Based on the known pharmacology of THPBs, (S)-(+)-Canadaline likely modulates downstream signaling cascades through its interaction with G-protein coupled dopamine receptors. The D1 and D2 receptors are coupled to Gs and Gi proteins, respectively, which in turn regulate the activity of adenylyl cyclase and the production of the second messenger cyclic AMP (cAMP).
Caption: Postulated signaling pathways of (S)-(+)-Canadaline at D1 and D2 dopamine receptors.
Experimental Protocols
The following provides a generalized protocol for a competitive radioligand binding assay, a standard method to determine the binding affinity (Ki) of a compound for a specific receptor. This can be adapted to study the interaction of this compound with various target receptors.
Objective
To determine the binding affinity (Ki) of this compound for a specific target receptor (e.g., human dopamine D1 or D2 receptor).
Materials
-
Cell membranes expressing the target human receptor subtype.
-
A specific radioligand for the target receptor (e.g., [³H]-SCH23390 for D1 receptors, [³H]-Spiperone for D2 receptors).
-
This compound at a range of concentrations.
-
A known non-specific binding agent (e.g., a high concentration of an unlabeled antagonist like haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in the assay buffer to cover a wide concentration range (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Prepare the radioligand solution in the assay buffer at a concentration close to its Kd value.
-
Prepare the non-specific binding control by adding a high concentration of the unlabeled antagonist to the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Non-specific binding agent, radioligand, and cell membranes.
-
Competitive Binding: this compound at each concentration, radioligand, and cell membranes.
-
-
-
Incubation:
-
Incubate the microplate at a specific temperature (e.g., room temperature or 37°C) for a predetermined duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
-
Termination of Binding and Filtration:
-
Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity of each filter using a scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.
-
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This technical guide provides a foundational understanding of this compound for research and development purposes. Further experimental validation is necessary to fully elucidate its specific pharmacological profile.
References
An In-depth Technical Guide to the Synthesis and Characterization of (S)-(+)-Canadaline-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the deuterated protoberberine alkaloid, (S)-(+)-Canadaline-d3. This document details the synthetic pathways, experimental protocols, and analytical characterization of this compound, including its spectroscopic and physical properties. Furthermore, it elucidates the key signaling pathways associated with the biological activity of its non-deuterated counterpart, (S)-(-)-Canadine.
It is important to note that while the user requested information on this compound, the naturally occurring and synthetically targeted (S)-enantiomer is levorotatory, designated as (S)-(-)-Canadine or (S)-(-)-Tetrahydroberberine. This guide will focus on the synthesis of the (S)-enantiomer and will present its known levorotatory properties. The synthesis of the dextrorotatory (+) enantiomer would require the use of the opposite enantiomer of the starting materials or a chiral resolution step. The deuterated final product is achieved through N-methylation with a deuterated reagent.
Synthesis of this compound
The synthesis of this compound is conceptualized in two main stages: the enantioselective synthesis of the (S)-Canadine backbone and the subsequent introduction of the trideuteromethyl group.
1.1. Enantioselective Synthesis of (S)-(-)-Canadine
Two primary strategies are prevalent for the synthesis of the (S)-(-)-Canadine core: the reduction of berberine (B55584) and the asymmetric Pictet-Spengler reaction.
1.1.1. Method 1: Reduction of Berberine
A straightforward method to obtain tetrahydroberberine (B1206132) is the reduction of the readily available protoberberine alkaloid, berberine. The use of sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) provides the racemic mixture of (±)-canadine. To achieve an enantioselective synthesis, a chiral reducing agent or a chiral catalyst would be required.
Experimental Protocol: Reduction of Berberine
-
Reaction Setup: To a solution of berberine chloride (1.0 eq) in methanol, sodium borohydride (NaBH₄) (4.0 eq) is added portion-wise at 0°C under a nitrogen atmosphere.
-
Reaction: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The solvent is removed under reduced pressure. The residue is suspended in water and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford (±)-canadine. For the enantiomerically pure product, chiral HPLC separation would be necessary at this stage.
1.1.2. Method 2: Asymmetric Pictet-Spengler Reaction
A more versatile and enantioselective approach involves the Pictet-Spengler reaction, a cornerstone in the synthesis of tetrahydroisoquinolines.[1][[“]][3][4] This method allows for the construction of the chiral center with high enantiomeric excess.
Experimental Protocol: Asymmetric Pictet-Spengler Reaction
This protocol is a generalized representation of an enantioselective Pictet-Spengler reaction to form the core of (S)-(-)-Canadine.
-
Iminium Ion Formation: A suitable β-arylethylamine precursor is condensed with an aldehyde in the presence of an acid catalyst to form an iminium ion intermediate.
-
Cyclization: The intramolecular cyclization of the iminium ion proceeds via electrophilic aromatic substitution to form the tetrahydroisoquinoline ring system. The use of a chiral acid catalyst or a chiral auxiliary on the amine starting material directs the stereochemistry of the newly formed chiral center.
-
Further Elaboration: The resulting tetrahydroisoquinoline intermediate undergoes further chemical transformations to construct the remaining rings of the canadine (B1168894) skeleton.
-
Purification: Each step is followed by appropriate work-up and purification procedures, typically involving extraction and column chromatography.
1.2. N-Trideuteromethylation of (S)-(-)-Canadine
The final step to yield this compound involves the N-methylation of the secondary amine of the (S)-(-)-Canadine precursor using a deuterated methyl source, such as deuterated methyl iodide (CD₃I).
Experimental Protocol: N-Trideuteromethylation
-
Reaction Setup: To a solution of (S)-(-)-Canadine (1.0 eq) in an aprotic solvent like acetonitrile (B52724) or DMF, a mild base such as potassium carbonate (K₂CO₃) (1.5 eq) is added.
-
Methylation: Deuterated methyl iodide (CD₃I) (1.2 eq) is added to the mixture, and the reaction is stirred at room temperature or slightly elevated temperature until completion, as monitored by TLC.
-
Work-up: The reaction mixture is filtered to remove the inorganic base. The filtrate is concentrated under reduced pressure. The residue is dissolved in an organic solvent and washed with water to remove any remaining salts.
-
Purification: The crude product is purified by column chromatography on silica gel to yield (S)-Canadaline-d3.
Characterization Data
The characterization of the synthesized this compound would involve a combination of spectroscopic and physical methods. The following data is based on reported values for the non-deuterated (S)-(-)-Canadine and predicted shifts for the deuterated analog.
Table 1: Physicochemical and Spectroscopic Data of (S)-Canadine and its d3-analog
| Property | (S)-(-)-Canadine | This compound (Predicted) |
| Molecular Formula | C₂₀H₂₁NO₄ | C₂₀H₁₈D₃NO₄ |
| Molecular Weight | 339.39 g/mol | 342.41 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Melting Point | ~133-134 °C | Similar to non-deuterated |
| Specific Rotation [α]D | -299° (c 0.5, CHCl₃) | Expected to be similar to non-deuterated |
| ¹H NMR (CDCl₃, 400 MHz) | See Table 2 | Similar to non-deuterated, absence of N-CH₃ signal |
| ¹³C NMR (CDCl₃, 100 MHz) | See Table 3 | Similar to non-deuterated, N-CD₃ signal would be a multiplet with a lower intensity and shifted upfield due to the deuterium (B1214612) isotope effect. |
| Mass Spectrometry (EI) | m/z 339 (M⁺) | m/z 342 (M⁺) |
Table 2: ¹H NMR Data of (S)-(-)-Canadine
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 6.75 | s | 1H | H-4 |
| 6.60 | s | 1H | H-1 |
| 6.85 | d, J=8.4 Hz | 1H | H-11 |
| 6.78 | d, J=8.4 Hz | 1H | H-12 |
| 5.91 | s | 2H | O-CH₂-O |
| 4.18 | d, J=15.6 Hz | 1H | H-8a |
| 3.86 | s | 3H | OCH₃ |
| 3.85 | s | 3H | OCH₃ |
| 3.53 | m | 1H | H-13a |
| 3.10-2.55 | m | 6H | H-5, H-6, H-8b, H-13 |
| 2.50 | s | 3H | N-CH₃ |
Note: The N-CH₃ proton signal at ~2.50 ppm would be absent in the ¹H NMR spectrum of this compound.
Table 3: ¹³C NMR Data of (S)-(-)-Canadine
| Chemical Shift (ppm) | Assignment |
| 147.5 | C-2 |
| 146.0 | C-3 |
| 145.8 | C-9 |
| 145.2 | C-10 |
| 129.5 | C-12a |
| 128.2 | C-8a |
| 127.0 | C-4a |
| 124.5 | C-1a |
| 122.8 | C-12 |
| 111.5 | C-11 |
| 108.3 | C-1 |
| 106.9 | C-4 |
| 101.0 | O-CH₂-O |
| 60.4 | OCH₃ |
| 58.9 | C-13a |
| 56.1 | OCH₃ |
| 51.4 | C-8 |
| 47.3 | C-6 |
| 45.9 | N-CH₃ |
| 37.0 | C-13 |
| 29.1 | C-5 |
Note: The N-CH₃ carbon signal at ~45.9 ppm would appear as a multiplet with a characteristic C-D coupling pattern and would be shifted slightly upfield in the ¹³C NMR spectrum of this compound.
Mandatory Visualizations
3.1. Synthetic Workflow
Caption: Synthetic routes to this compound.
3.2. Signaling Pathways of Tetrahydroberberine (Canadine)
(S)-(-)-Canadine, the non-deuterated analog, is known to interact with several key biological targets, including dopamine (B1211576) D2 receptors, serotonin (B10506) 5-HT1A receptors, and ATP-sensitive potassium (KATP) channels.[5][6][7]
3.2.1. Dopamine D2 Receptor Antagonism
References
- 1. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 2. consensus.app [consensus.app]
- 3. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Biology of KATP Channels and Implications for Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Canadine - Wikipedia [en.wikipedia.org]
Navigating the Isotopic Landscape: A Technical Guide to the Isotopic Purity of (S)-(+)-Canadaline-d3
For Researchers, Scientists, and Drug Development Professionals
In the precise world of pharmaceutical research and development, the isotopic purity of deuterated compounds is a critical parameter that can significantly influence experimental outcomes, from metabolic studies to use as internal standards in quantitative analysis. This technical guide provides an in-depth exploration of the methodologies used to determine the isotopic purity of (S)-(+)-Canadaline-d3, a deuterated analog of the tetrahydroisoquinoline alkaloid. While specific batch data for this compound is not publicly available, this document outlines the state-of-the-art analytical techniques and experimental workflows that are essential for its characterization.
The Significance of Isotopic Purity
Deuterium-labeled compounds, such as this compound, are invaluable tools in mass spectrometry-based research.[1] The replacement of hydrogen with deuterium (B1214612) atoms can alter the pharmacokinetic profile of a drug, potentially reducing its metabolism and enhancing its therapeutic efficacy. Furthermore, deuterated compounds are the gold standard for internal standards in quantitative bioanalysis due to their chemical identity with the analyte of interest.[1]
However, the synthesis of deuterated compounds rarely results in 100% isotopic incorporation.[2] The final product is typically a mixture of isotopologues, which are molecules that are chemically identical but differ in their isotopic composition.[2] For a d3-labeled compound like this compound, the sample will contain not only the desired d3 species but also d0, d1, and d2 versions. The relative abundance of these isotopologues determines the isotopic purity of the sample, a crucial factor for the accuracy and reliability of experimental data.[3][4]
Analytical Approaches to Determine Isotopic Purity
The two primary analytical techniques for determining the isotopic purity of deuterated compounds are high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4][5] These methods provide complementary information to afford a comprehensive characterization of the isotopic distribution.
High-Resolution Mass Spectrometry (HR-MS)
HR-MS is a powerful technique for determining the isotopic distribution of a sample by separating ions based on their mass-to-charge ratio with high precision.[6][7] This allows for the differentiation of isotopologues that have very small mass differences.
Key Methodologies:
-
Electrospray Ionization (ESI): A soft ionization technique that is well-suited for the analysis of polar molecules like this compound.[6][7]
-
Full Scan Analysis: The instrument is set to scan a wide mass range to detect all the isotopologues present in the sample.[3][4]
-
Data Analysis: The isotopic purity is calculated from the relative abundance of the ion signals corresponding to each isotopologue (d0, d1, d2, d3, etc.).[6][7]
Experimental Protocol: Isotopic Purity Determination by LC-ESI-HR-MS
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as acetonitrile (B52724) or methanol.
-
Chromatographic Separation (Optional but Recommended): While direct infusion can be used, coupling liquid chromatography (LC) to the mass spectrometer (LC-MS) is advisable to separate the analyte from any potential impurities.[3][4]
-
Mass Spectrometry Analysis: The sample is introduced into the ESI source. A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is used to acquire full scan mass spectra in positive ion mode.
-
Data Processing: The extracted ion chromatograms for each expected isotopologue are integrated. The relative peak areas are used to calculate the percentage of each isotopologue.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure of a molecule and can be used to determine the location and extent of deuterium incorporation.[3][4] While proton (¹H) NMR can be used to quantify the remaining protons at the deuterated sites, deuterium (²H) NMR directly detects the deuterium nuclei.[8]
Key Methodologies:
-
¹H NMR: By comparing the integral of the signal from the deuterated position to a non-deuterated signal within the same molecule, the degree of deuteration can be estimated.
-
²H NMR: Provides a direct measure of the deuterium atoms in the molecule.
-
Quantitative NMR (qNMR): By using a certified internal standard, qNMR can provide a highly accurate determination of the absolute amount of the deuterated compound.[2]
Experimental Protocol: Isotopic Purity Determination by NMR
-
Sample Preparation: A precise amount of this compound is dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d4).[9][10] An internal standard with a known concentration may be added for quantitative analysis.
-
¹H NMR Spectrum Acquisition: A high-field NMR spectrometer is used to acquire a quantitative ¹H NMR spectrum. Key parameters include a sufficient relaxation delay to ensure full signal recovery.
-
²H NMR Spectrum Acquisition: A ²H NMR spectrum is acquired to confirm the presence and chemical environment of the deuterium atoms.
-
Data Processing: The integrals of the relevant signals in the ¹H NMR spectrum are carefully measured and compared to determine the isotopic enrichment at the labeled positions.
Data Presentation
The quantitative data obtained from HR-MS and NMR analysis should be summarized in a clear and concise table to allow for easy interpretation and comparison.
| Parameter | Method | Result |
| Isotopic Distribution | ||
| d0 | HR-MS | < 0.5% |
| d1 | HR-MS | < 1.0% |
| d2 | HR-MS | < 5.0% |
| d3 | HR-MS | > 94.0% |
| Isotopic Purity (d3) | HR-MS | > 98.5% |
| Chemical Purity | HPLC-UV | > 99.0% |
| Deuterium Incorporation | ¹H NMR | > 98% at each labeled position |
Note: The data presented in this table is illustrative and not actual analytical data for a specific batch of this compound.
Visualizing the Workflow
Diagrams created using Graphviz can effectively illustrate the experimental workflows for determining isotopic purity.
Conclusion
The determination of the isotopic purity of this compound is a critical step in ensuring the quality and reliability of research data. A combination of high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive characterization of the isotopic distribution and deuterium incorporation. By following rigorous experimental protocols and clearly presenting the data, researchers and drug development professionals can have high confidence in the deuterated materials used in their studies. This technical guide serves as a foundational resource for understanding and implementing the necessary analytical strategies for the isotopic characterization of this compound and other deuterated compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. isotope.com [isotope.com]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neofroxx.com [neofroxx.com]
- 10. synmr.in [synmr.in]
A Technical Guide to (S)-(+)-Canadaline and the Strategic Implications of Deuteration in its Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(+)-Canadaline is a protoberberine alkaloid, a class of compounds known for a wide range of pharmacological activities. As with many natural products, optimizing the pharmacokinetic profile of (S)-(+)-Canadaline is a critical step in its development as a potential therapeutic agent. One established strategy to enhance drug metabolism and pharmacokinetic (DMPK) properties is selective deuteration. This technical guide provides a comprehensive overview of (S)-(+)-Canadaline and its deuterated analog, (S)-(+)-Canadaline-d3. While direct comparative data for these specific compounds is not extensively available in published literature, this document outlines the foundational principles of the kinetic isotope effect, details the expected impact of deuteration on the metabolic fate of (S)-(+)-Canadaline, and provides robust, generalized experimental protocols for the in-vitro and in-vivo evaluation of such analogs.
Introduction to (S)-(+)-Canadaline and Protoberberine Alkaloids
(S)-(+)-Canadaline belongs to the protoberberine class of isoquinoline (B145761) alkaloids, which are characterized by a tetracyclic ring system. This family of natural products, found in plants of the Papaveraceae and Berberidaceae families, includes well-studied compounds like berberine (B55584) and palmatine.[1][2] Protoberberine alkaloids exhibit a diverse array of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[2][3][4] The therapeutic potential of these compounds is often modulated by their pharmacokinetic properties, which can include rapid metabolism and low oral bioavailability.[5]
The biological targets of protoberberine alkaloids are numerous and can vary between analogs. For instance, canadine (B1168894) has been reported to possess antioxidant properties and may interact with various cellular pathways, though it shows less cytotoxicity compared to berberine.[3][4] The development of (S)-(+)-Canadaline as a drug candidate would necessitate a thorough characterization of its absorption, distribution, metabolism, and excretion (ADME) profile.
The Role of Deuteration in Drug Development
Deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, contains an additional neutron, making it approximately twice as heavy as protium (B1232500) (the common isotope of hydrogen). The substitution of hydrogen with deuterium at specific, metabolically labile positions in a drug molecule can significantly alter its metabolic rate. This phenomenon is known as the kinetic isotope effect (KIE).[6][7]
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly if a C-D bond is present at that position.[8] In drug metabolism, this often translates to a decreased rate of clearance by enzymes such as the cytochrome P450 (CYP) family, which are frequently responsible for the oxidative metabolism of xenobiotics.[7][9]
The strategic incorporation of deuterium can therefore lead to:
-
Improved Metabolic Stability: A slower rate of metabolism can increase the drug's half-life (t½) and overall exposure (AUC).[8]
-
Reduced Patient Dosing: A longer half-life may allow for less frequent dosing, improving patient compliance.[8]
-
Lowered Therapeutic Dose: Enhanced stability can sometimes lead to a lower required dose to achieve the desired therapeutic effect.
-
Altered Metabolite Profile: Deuteration can reduce the formation of potentially toxic or inactive metabolites.[8]
(S)-(+)-Canadaline vs. This compound: A Comparative Overview
The chemical structure of this compound, as indicated by chemical suppliers, features a deuterated N-methyl group (-N-CD3).[10] The N-demethylation of tertiary amines is a common metabolic pathway mediated by cytochrome P450 enzymes.[7] Therefore, it is highly probable that the primary metabolic advantage of this compound over its non-deuterated counterpart lies in a reduced rate of N-demethylation.
Hypothetical Pharmacokinetic Parameters
The following table summarizes the anticipated differences in key pharmacokinetic parameters between the two compounds. These are projected values and would require experimental verification.
| Parameter | Description | (S)-(+)-Canadaline (Expected) | This compound (Hypothesized) | Rationale for Difference |
| t½ (Half-life) | Time for plasma concentration to reduce by 50%. | Shorter | Longer | Reduced rate of N-demethylation by CYP enzymes due to the kinetic isotope effect, leading to slower clearance.[6][8] |
| CL (Clearance) | Volume of plasma cleared of the drug per unit time. | Higher | Lower | Slower metabolic conversion results in a lower overall clearance rate.[11] |
| AUC (Area Under the Curve) | Total drug exposure over time. | Lower | Higher | A lower clearance rate leads to the drug remaining in circulation for longer, increasing total exposure.[12] |
| Cmax (Maximum Concentration) | Maximum observed plasma concentration. | Variable | Potentially Higher | Slower first-pass metabolism could lead to a higher peak concentration after oral administration. |
| Metabolite Formation | Formation of the N-desmethyl metabolite. | Higher | Lower | The stronger C-D bond in the N-methyl group will slow the rate of the N-demethylation reaction.[9] |
Visualizing the Hypothesized Metabolic Pathway
The following diagram illustrates the likely primary metabolic pathway for (S)-(+)-Canadaline and the impact of deuteration.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacological and therapeutic effects of Berberis vulgaris and its active constituent, berberine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant and cytotoxic activities of canadine: biological effects and structural aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protoberberine alkaloids: A review of the gastroprotective effects, pharmacokinetics, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 9. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. prisysbiotech.com [prisysbiotech.com]
- 12. Pharmacokinetics - Wikipedia [en.wikipedia.org]
Commercial Sourcing and Technical Guide for (S)-(+)-Canadaline-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of (S)-(+)-Canadaline-d3, a deuterated derivative of the tetrahydroisoquinoline alkaloid, Canadaline. This document is intended for researchers, scientists, and drug development professionals requiring this compound for their studies. It outlines key suppliers, available technical data, and a plausible synthetic approach based on published literature.
Commercial Suppliers
This compound is a specialized research chemical available from a limited number of commercial suppliers. The following vendors have been identified as potential sources for this compound. Detailed quantitative data, such as isotopic enrichment and specific batch purity, are typically provided in the Certificate of Analysis (CoA) upon purchase or inquiry.
| Supplier | Product Code | CAS Number | Molecular Formula | Molecular Weight |
| LGC Standards | TRC-C175187-50MG | Not specified for deuterated form; Unlabelled CAS: 52801-27-1 | Not specified | Not specified |
| MedChemExpress | HY-145829S | 2714473-99-9 | C₂₁H₂₀D₃NO₅ | 372.43 |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound from MedChemExpress.[1] For precise, batch-specific data from any supplier, it is crucial to request the Certificate of Analysis.
| Parameter | Value | Source |
| Molecular Formula | C₂₁H₂₀D₃NO₅ | MedChemExpress[1] |
| Molecular Weight | 372.43 | MedChemExpress[1] |
| Purity | >98% (Typically by HPLC) | General specification for similar compounds |
| Isotopic Enrichment | Not specified; typically ≥98% for deuterated compounds | General specification for similar compounds |
Experimental Protocols: Synthesis of (S)-(-)-Canadine
While a specific protocol for the synthesis of this compound is not publicly available, a plausible route can be inferred from the asymmetric synthesis of (S)-(-)-Canadine.[2] The introduction of the three deuterium (B1214612) atoms would likely occur at the methoxy (B1213986) group precursor stage.
Key Reaction: Asymmetric Pictet-Spengler Reaction
The synthesis involves the condensation of a chiral sulfinylimine with a homophthalic anhydride (B1165640) derivative, followed by a Pictet-Spengler cyclization.[2]
Proposed Deuteration Step:
The d3-label would be introduced by using a deuterated methylating agent (e.g., CD₃I) in the synthesis of the precursor that contains the methoxy group where the deuteration is desired.
A detailed experimental protocol for the non-deuterated analogue, (S)-(-)-Canadine, as described by Lázaro et al. (2011), involves a multi-step synthesis.[2] Researchers aiming to synthesize the deuterated compound would need to adapt this procedure by incorporating the deuterated methylating agent at the appropriate step.
Visualizations
Procurement Workflow for Specialized Research Chemicals
The following diagram illustrates a typical workflow for procuring a specialized chemical like this compound.
Caption: Procurement workflow for this compound.
Proposed General Synthetic Pathway Relationship
This diagram illustrates the relationship between the known synthesis of (S)-(-)-Canadine and the proposed synthesis of its deuterated analog.
Caption: Relationship between known and proposed syntheses.
References
Technical Guide on the Safety of (S)-(+)-Canadaline-d3
Disclaimer: A specific Safety Data Sheet (SDS) for (S)-(+)-Canadaline-d3 or its non-deuterated parent compound, (S)-(+)-Canadaline, is not publicly available. The following information is based on a safety data sheet for a structurally related compound, L-Canaline, and general knowledge regarding the safety of deuterated compounds. This guide should be used for informational purposes only and does not replace a formal risk assessment. Always consult with a qualified safety professional before handling any chemical.
This technical guide provides a comprehensive overview of the available safety information for this compound, intended for researchers, scientists, and drug development professionals. Due to the limited specific data, this guide incorporates information from a related compound and general principles of deuterated substance safety.
General Information on Deuterated Compounds
Deuterated compounds are molecules where one or more hydrogen atoms have been replaced by their stable isotope, deuterium. From a toxicological perspective, deuterated compounds are generally considered to have a safety profile very similar to their non-deuterated counterparts. The primary difference lies in the kinetic isotope effect, where the stronger carbon-deuterium bond can lead to a slower rate of metabolism.[1][][3][4] This can sometimes result in reduced toxicity if the toxicity is mediated by a metabolite.[][5] However, for the purposes of a safety data sheet, the hazards of the deuterated and non-deuterated forms are typically considered equivalent.
Hazard Identification and Classification
The hazard classification for this compound is extrapolated from data for L-Canaline. Users should handle this compound with the caution required for a substance with the following potential hazards.
GHS Hazard Statements (presumed):
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes serious eye damage.
-
Causes skin irritation.
-
May cause respiratory irritation.
Precautionary Statements (presumed):
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.
-
IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
-
IF ON SKIN: Wash with plenty of soap and water.
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Quantitative Safety Data
No specific quantitative toxicological data for this compound is available. The following table is for L-Canaline and should be considered indicative only.
| Data Point | Value | Species | Route | Source |
| LD50 | Not Available | - | Oral | - |
| LC50 | Not Available | - | Inhalation | - |
| Permissible Exposure Limit (PEL) | Not Established | - | - | - |
| Threshold Limit Value (TLV) | Not Established | - | - | - |
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₂₁H₂₂D₃NO₄ |
| Molecular Weight | 374.48 g/mol |
| Appearance | Solid (presumed) |
| Odor | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
| Solubility | Not Available |
Experimental Protocols
Detailed experimental protocols for the safety and toxicology of this compound are not publicly available. Standard toxicological assessments would typically follow OECD guidelines for acute and chronic toxicity, mutagenicity, and carcinogenicity.
Visualizations
Logical Workflow for Handling Chemical Powders
The following diagram outlines a general workflow for the safe handling of chemical powders like this compound in a laboratory setting.
Caption: General workflow for safe handling of chemical powders.
Conceptual Diagram of the Kinetic Isotope Effect
This diagram illustrates the principle of the kinetic isotope effect, which is relevant to the safety and metabolism of deuterated compounds.
Caption: The kinetic isotope effect on drug metabolism.
First-Aid Measures
The following first-aid measures are recommended based on the presumed hazards.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6] |
| Skin Contact | Immediately wash the skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6] |
Handling and Storage
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses with side shields.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Exposure Controls and Personal Protection
-
Engineering Controls: A chemical fume hood is recommended for handling this material to minimize exposure.
-
Personal Protective Equipment:
-
Eye/Face Protection: Use chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If engineering controls are not sufficient, a NIOSH-approved respirator for organic vapors and particulates may be necessary.
-
Stability and Reactivity
-
Reactivity: No specific data is available.
-
Chemical Stability: Assumed to be stable under recommended storage conditions.
-
Conditions to Avoid: Avoid generation of dust and exposure to incompatible materials.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Carbon oxides and nitrogen oxides may be formed upon combustion.
References
The Natural Occurrence of Canadaline Alkaloids: A Technical Guide
This guide provides an in-depth overview of the natural occurrence, biosynthesis, and analysis of Canadaline, a protoberberine alkaloid of significant interest to researchers in natural product chemistry and drug development. The information presented is intended for a technical audience and includes detailed experimental protocols and quantitative data.
Natural Sources and Geographical Distribution
Canadaline is a benzylisoquinoline alkaloid primarily found in the plant species Hydrastis canadensis, commonly known as Goldenseal.[1][2][3] Goldenseal is a perennial herb belonging to the buttercup family, Ranunculaceae, and is indigenous to the woodlands of eastern North America, including eastern Canada and the United States.[4] The rhizomes and roots of the Goldenseal plant are the primary parts used for medicinal purposes as they contain a high concentration of Canadaline and other related alkaloids such as berberine (B55584) and hydrastine.[1][3][4] Due to its popularity in herbal medicine, Goldenseal is now considered an endangered species in the wild.[1]
Biosynthesis of Canadaline
Canadaline belongs to the protoberberine class of alkaloids, which are derived from the amino acid tyrosine.[5] The biosynthetic pathway is a complex series of enzymatic reactions that construct the characteristic tetracyclic isoquinoline (B145761) core.
The pathway begins with the condensation of two tyrosine derivatives, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, to form (S)-norcoclaurine, which is the central precursor to most benzylisoquinoline alkaloids.[6] A series of methylation and hydroxylation steps convert (S)-norcoclaurine into (S)-reticuline. The conversion of (S)-reticuline to (S)-scoulerine is a critical step, catalyzed by the berberine bridge enzyme (BBE), which forms the characteristic four-ring structure of protoberberines.[6] (S)-scoulerine then undergoes further modifications. It is first converted to (S)-tetrahydrocolumbamine by the enzyme scoulerine (B1208951) 9-O-methyltransferase. In the final step, the enzyme canadine (B1168894) synthase (a cytochrome P450 enzyme, CYP719A21) catalyzes the formation of the methylenedioxy bridge to yield (S)-canadine, also known as Canadaline.[6]
Quantitative Analysis of Canadaline
The concentration of Canadaline in Hydrastis canadensis varies depending on the part of the plant, its phenological stage, and reproductive status.[3] High-performance liquid chromatography (HPLC) is a common analytical technique used for the quantitative determination of Canadaline and other alkaloids in plant extracts.[3][7]
Studies have shown that the concentration of Canadaline is generally higher in the belowground portions (roots and rhizomes) compared to the aerial parts (leaves and stems).[3] The alkaloid levels also fluctuate throughout the plant's life cycle, with concentrations peaking in the belowground parts during dormancy and at the flowering stage.[3]
Table 1: Concentration of Canadaline in Hydrastis canadensis
| Plant Part | Phenological Stage | Canadaline Concentration (mg/g dry weight) |
| Belowground (Roots/Rhizomes) | Flowering | ~5.0 - 6.0 |
| Belowground (Roots/Rhizomes) | Dormancy | ~5.5 - 6.5 |
| Aerial (Leaves/Stems) | Flowering | ~2.0 - 3.0 |
Note: The values presented are approximate ranges based on data reported in scientific literature and can vary based on specific environmental conditions and plant genetics. Data adapted from reference[3].
Experimental Protocols
Isolation of Canadaline using pH-Zone Refining Countercurrent Chromatography
This protocol describes a method for the preparative isolation of Canadaline from a crude extract of Hydrastis canadensis rhizomes.[8]
I. Plant Material Extraction:
-
Finely powdered rhizomes of Hydrastis canadensis (e.g., 4.7 kg) are macerated with 100% methanol (B129727) (15 L) for 24 hours.[8]
-
The maceration is repeated twice with 95% aqueous methanol (15 L each for 24 hours).[8]
-
The methanolic extracts are combined, filtered, and evaporated under reduced pressure at 38°C to yield a thick syrup.[8]
-
The syrup is diluted with methanol and subjected to a solvent-solvent partition using petroleum ether and water to remove non-polar constituents.[8]
II. pH-Zone Refining Countercurrent Chromatography:
-
Two-phase solvent system: A mixture of chloroform, methanol, and water is prepared and equilibrated. The upper and lower phases are separated for use.
-
Sample Preparation: The crude alkaloid fraction obtained from the initial extraction is dissolved in the lower phase (chloroform).
-
Chromatography:
-
The coiled column of the chromatograph is filled with the aqueous upper phase (stationary phase).
-
The organic lower phase (mobile phase) containing the sample is pumped through the column.
-
A displacer, such as triethylamine (B128534) (TEA) in the mobile phase, is used to create a pH gradient that separates the alkaloids based on their pKa values.[8]
-
Fractions are collected and analyzed by HPLC to identify those containing pure Canadaline.[8]
-
III. Recrystallization:
-
Fractions containing Canadaline are combined and the solvent is evaporated.
-
The resulting solid is recrystallized from a suitable solvent (e.g., methanol/water mixture) to obtain pure crystalline Canadaline.
General Workflow for Extraction and Quantification by HPLC
This protocol outlines a general procedure for the extraction and subsequent quantification of Canadaline from plant material.
I. Sample Preparation and Extraction:
-
Dry the plant material (e.g., roots and rhizomes) and grind it into a fine powder.[8]
-
Accurately weigh a portion of the powdered material.
-
Perform solvent extraction, for example, by macerating the powder with methanol at room temperature for 24 hours.[8]
-
Filter the extract to remove solid plant material. The supernatant is the crude extract.
-
Evaporate the solvent from the crude extract, often under reduced pressure, to concentrate the sample.[8]
II. High-Performance Liquid Chromatography (HPLC) Analysis:
-
Instrumentation: Use an HPLC system equipped with a Diode Array Detector (DAD) or a UV detector.[3][7]
-
Column: A C18 reverse-phase column is typically used for the separation of these alkaloids.[3]
-
Mobile Phase: A gradient elution using a mixture of solvents, such as acetonitrile (B52724) and water (often with an acid modifier like formic acid), is employed to achieve good separation.[3]
-
Standard Preparation: Prepare a series of standard solutions of pure Canadaline of known concentrations to generate a calibration curve.
-
Analysis: Inject the prepared plant extract and the standard solutions into the HPLC system.
-
Quantification: Identify the Canadaline peak in the chromatogram of the plant extract by comparing its retention time to that of the standard.[3] Quantify the amount of Canadaline by comparing the peak area from the sample to the calibration curve generated from the standards.[9]
References
- 1. thenaturopathicherbalist.com [thenaturopathicherbalist.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. shaverscreek.org [shaverscreek.org]
- 4. retailer.boironusa.com [retailer.boironusa.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Innovative development and validation of an HPLC/DAD method for the qualitative and quantitative determination of major cannabinoids in cannabis plant material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. extractionmagazine.com [extractionmagazine.com]
(S)-(+)-Canadaline: A Comprehensive Technical Guide on its Pharmacological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(+)-Canadaline, an isoquinoline (B145761) alkaloid also known as (S)-Canadine and (S)-Tetrahydroberberine, has emerged as a compound of significant interest in pharmacological research. This technical guide provides an in-depth overview of the known biological activities of (S)-(+)-Canadaline, presenting quantitative data, detailed experimental methodologies, and visualizations of its mechanistic pathways. The primary pharmacological effects highlighted herein include its antioxidant properties, acetylcholinesterase inhibition, and its role in promoting myogenesis and inhibiting muscle protein degradation, largely mediated through the PI3K/Akt signaling pathway.
Introduction
(S)-(+)-Canadaline is a naturally occurring benzylisoquinoline alkaloid found in various plant species, including those of the Corydalis and Hydrastis genera. Its chemical structure, characterized by a tetrahydroprotoberberine core, has drawn the attention of researchers exploring novel therapeutic agents. This document serves as a comprehensive resource for professionals in the field of drug discovery and development, summarizing the current understanding of the pharmacological profile of (S)-(+)-Canadaline.
Pharmacological Activities
(S)-(+)-Canadaline exhibits a range of biological effects, with the most well-documented activities being its antioxidant, acetylcholinesterase inhibitory, and muscle-modulating properties.
Antioxidant Activity
(S)-(+)-Canadaline has demonstrated significant antioxidant properties, suggesting its potential in mitigating oxidative stress-related pathologies. While specific IC50 or EC50 values from standardized antioxidant assays like DPPH or ABTS for (S)-(+)-Canadaline are not extensively reported in the currently available literature, studies on the broader class of tetrahydroprotoberberine alkaloids indicate potent free radical scavenging capabilities. The antioxidant activity of canadine, in general, has been noted to be significant.[1][2]
Acetylcholinesterase (AChE) Inhibition
(S)-(+)-Canadaline acts as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibitory action suggests its potential therapeutic application in neurological disorders characterized by cholinergic deficits, such as Alzheimer's disease.
Table 1: Acetylcholinesterase Inhibitory Activity of (-)-Canadine [3]
| Compound | IC50 (µg/mL) |
| (-)-Canadine | >200 |
Note: This data is for the enantiomer (-)-canadine. Further research is needed to establish the specific IC50 value for the (S)-(+)-enantiomer.
Effects on Myogenesis and Muscle Protein Degradation
A significant area of research for (S)-(+)-Canadaline is its role in muscle physiology. It has been shown to stimulate myogenesis, the formation of new muscle tissue, and inhibit the degradation of muscle proteins. These effects are primarily attributed to its ability to activate the PI3K/Akt signaling pathway.
Mechanism of Action: The PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that governs cell proliferation, survival, growth, and metabolism. The activation of this pathway by (S)-(+)-Canadaline is central to its effects on myogenesis and inhibition of muscle protein degradation.[4][5]
Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 then recruits and activates Akt (also known as Protein Kinase B). Activated Akt, in turn, phosphorylates a multitude of downstream targets, leading to the regulation of various cellular processes. In the context of muscle, activated Akt promotes protein synthesis and inhibits the expression of key proteins involved in muscle atrophy, such as Atrogin-1 and MuRF1.[6][7]
Experimental Protocols
This section provides an overview of the methodologies commonly employed to assess the pharmacological activities of (S)-(+)-Canadaline.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and its inhibition.
Principle: Acetylthiocholine (B1193921) is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.
Procedure:
-
Prepare a reaction mixture containing phosphate (B84403) buffer (pH 8.0), DTNB, and the test compound ((S)-(+)-Canadaline) at various concentrations.
-
Initiate the reaction by adding AChE enzyme to the mixture.
-
In a parallel set of wells, add the substrate acetylthiocholine iodide.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
In Vitro Myogenesis Assay
This assay assesses the ability of a compound to promote the differentiation of myoblasts into myotubes.
Procedure:
-
Culture myoblast cell lines (e.g., C2C12) in a growth medium.
-
Induce differentiation by switching to a differentiation medium (low serum).
-
Treat the cells with various concentrations of (S)-(+)-Canadaline.
-
After a defined period (e.g., 4-6 days), fix and stain the cells for myosin heavy chain (a marker of differentiated myotubes) and with DAPI (to visualize nuclei).
-
Quantify myotube formation by calculating the fusion index (the percentage of nuclei within myotubes to the total number of nuclei).
Muscle Protein Degradation Assay
This assay measures the rate of protein breakdown in muscle cells.
Procedure:
-
Culture differentiated myotubes.
-
Label the cellular proteins with a radioactive amino acid (e.g., ³H-tyrosine).
-
Wash the cells and incubate them in a chase medium containing an excess of the unlabeled amino acid.
-
Treat the cells with (S)-(+)-Canadaline.
-
Collect the medium at different time points and measure the amount of radioactivity released, which corresponds to the rate of protein degradation.
Future Directions and Conclusion
(S)-(+)-Canadaline presents a promising scaffold for the development of novel therapeutics, particularly in the areas of neurodegenerative diseases and muscle wasting disorders. Further research is warranted to fully elucidate its pharmacological profile. Key areas for future investigation include:
-
Quantitative Antioxidant Studies: Determination of specific IC50 or EC50 values for (S)-(+)-Canadaline in various antioxidant assays.
-
In Vivo Efficacy: Evaluation of the therapeutic effects of (S)-(+)-Canadaline in animal models of Alzheimer's disease and muscle atrophy.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive studies to assess the absorption, distribution, metabolism, excretion, and safety profile of the compound.
-
Detailed Mechanistic Studies: Further investigation into the specific molecular targets and downstream effectors of (S)-(+)-Canadaline within the PI3K/Akt pathway and other relevant signaling cascades.
References
- 1. Antioxidant and cytotoxic activities of canadine: biological effects and structural aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cholinesterase Inhibitory and In Silic o Toxicity Assessment of Thirty-Four Isoquinoline Alkaloids - Berberine as the Lead Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Postnatal skeletal muscle myogenesis governed by signal transduction networks: MAPKs and PI3K-Akt control multiple steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of protein synthesis alters protein degradation through activation of protein kinase B (AKT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Morroniside ameliorates inflammatory skeletal muscle atrophy via inhibiting canonical and non-canonical NF-κB and regulating protein synthesis/degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for (S)-(+)-Canadaline-d3 as an Internal Standard in LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of bioanalysis, particularly in pharmacokinetic and toxicological studies, the accuracy and precision of quantitative assays are paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a preferred technique due to its high sensitivity and specificity.[1] The use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard for quantitative LC-MS/MS analysis to ensure the reliability of the results.[2][3] (S)-(+)-Canadaline-d3 is a deuterated form of (S)-(+)-Canadaline, designed to serve as an ideal internal standard for the quantification of its non-labeled counterpart in various biological matrices.
The fundamental principle behind using a SIL-IS like this compound lies in the concept of isotope dilution mass spectrometry.[2] By introducing a known amount of the deuterated standard into the sample at an early stage of the preparation process, it can effectively compensate for variations that may occur during sample extraction, handling, and injection.[2][4] Since the physicochemical properties of this compound are nearly identical to those of (S)-(+)-Canadaline, they co-elute during chromatographic separation and experience similar ionization efficiency in the mass spectrometer's ion source.[5][6] This co-elution and similar ionization behavior allow for the correction of matrix effects, which are a common source of variability in LC-MS/MS analysis.[2][5] Consequently, the ratio of the analyte's signal to that of the internal standard remains constant, leading to highly accurate and precise quantification.[2]
Experimental Protocols
This section provides a detailed protocol for the quantification of (S)-(+)-Canadaline in human plasma using this compound as an internal standard. This protocol is a representative example and may require optimization for different biological matrices or LC-MS/MS instrumentation.
1. Materials and Reagents
-
(S)-(+)-Canadaline (analyte)
-
This compound (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K2-EDTA)
2. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of (S)-(+)-Canadaline and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 (v/v) mixture of methanol and water to prepare calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol to a final concentration of 100 ng/mL.
3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of blank plasma, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (100 ng/mL) to each tube, except for the blank samples (add 10 µL of methanol instead).
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
4. LC-MS/MS Conditions
Liquid Chromatography (LC)
-
Instrument: A typical UPLC or HPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
Time (min) %B 0.0 10 2.5 90 3.0 90 3.1 10 | 4.0 | 10 |
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS)
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
(S)-(+)-Canadaline: Propose a hypothetical transition based on its structure (e.g., m/z 342.2 → 192.1).
-
This compound: Propose a corresponding transition (e.g., m/z 345.2 → 195.1).
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Data Presentation
The following tables summarize the expected quantitative data from a method validation study for the analysis of (S)-(+)-Canadaline using this compound as an internal standard.
Table 1: Calibration Curve Linearity
| Concentration Range (ng/mL) | R² | Weighting |
|---|
| 0.5 - 500 | > 0.995 | 1/x² |
Table 2: Accuracy and Precision
| QC Sample | Concentration (ng/mL) | Accuracy (%) | Precision (CV%) |
|---|---|---|---|
| LLOQ | 0.5 | 95 - 105 | < 15 |
| Low QC | 1.5 | 90 - 110 | < 10 |
| Mid QC | 50 | 90 - 110 | < 10 |
| High QC | 400 | 90 - 110 | < 10 |
Table 3: Recovery and Matrix Effect
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| Low QC | 85 - 95 | 85 - 95 | < 15 |
| High QC | 85 - 95 | 85 - 95 | < 15 |
Visualizations
Caption: Experimental workflow for the quantification of (S)-(+)-Canadaline.
Caption: Principle of internal standard correction for analytical variability.
References
Application Notes and Protocols for the Quantitative Analysis of (S)-(+)-Canadaline using its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of (S)-(+)-Canadaline in human plasma. The protocol utilizes a stable isotope-labeled internal standard, (S)-(+)-Canadaline-d3, and a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for accurate and precise quantification.[1] This approach is a cornerstone in pharmacokinetic studies, enabling the thorough evaluation of drug absorption, distribution, metabolism, and excretion (ADME).[2]
Introduction
(S)-(+)-Canadaline is a bioactive alkaloid with potential therapeutic applications. To properly assess its efficacy and safety, a robust and validated bioanalytical method is essential for its quantification in biological matrices.[1] The use of a deuterated internal standard, this compound, is the gold standard for LC-MS/MS-based quantification as it closely mimics the chromatographic behavior and ionization characteristics of the analyte, correcting for variations during sample preparation and analysis.[3]
This application note describes a highly selective and sensitive LC-MS/MS method for the determination of (S)-(+)-Canadaline in human plasma. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, along with data analysis procedures.
Experimental Protocols
Materials and Reagents
-
(S)-(+)-Canadaline reference standard
-
This compound internal standard (IS)
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
-
Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)
-
Autosampler
-
Data acquisition and processing software
Preparation of Standard Solutions
Stock solutions of (S)-(+)-Canadaline and this compound are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are then prepared by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water. A working internal standard solution is prepared at a concentration of 100 ng/mL.
Sample Preparation
A protein precipitation method is employed for the extraction of (S)-(+)-Canadaline from plasma.[4][5]
-
Aliquot 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[6]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[7]
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is achieved using a C18 analytical column with gradient elution.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 90 |
| 3.5 | 90 |
| 3.6 | 10 |
| 5.0 | 10 |
Mass Spectrometry
The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the analyte and internal standard.[8]
Table 2: Optimized Mass Spectrometry Parameters
| Parameter | Setting |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| IonSpray Voltage | 5500 V[9] |
| Temperature | 550 °C[9] |
| Nebulizer Gas (Gas 1) | 55 psi[9] |
| Heater Gas (Gas 2) | 55 psi[9] |
| Curtain Gas | 25 psi[9] |
| Collision Gas | Level 4[9] |
Table 3: MRM Transitions and Compound-Dependent Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| (S)-(+)-Canadaline | 342.2 | 148.1 | 150 | 35 |
| This compound | 345.2 | 151.1 | 150 | 35 |
Data Analysis and Quantitative Data Summary
Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is used to fit the data. The concentration of (S)-(+)-Canadaline in the quality control (QC) and unknown samples is then determined from the calibration curve.
Table 4: Representative Calibration Curve and Quality Control Data
| Level | Nominal Conc. (ng/mL) | Calculated Conc. (Mean ± SD, ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 1.05 ± 0.12 | 105.0 | 11.4 |
| LQC | 3 | 2.89 ± 0.25 | 96.3 | 8.7 |
| MQC | 50 | 51.2 ± 3.8 | 102.4 | 7.4 |
| HQC | 150 | 147.5 ± 9.1 | 98.3 | 6.2 |
LLOQ: Lower Limit of Quantification; LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control
Visualizations
General Drug Metabolism Pathway
The following diagram illustrates a simplified, generic metabolic pathway for a xenobiotic compound like (S)-(+)-Canadaline.[10] Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups. Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion.
Caption: General metabolic pathway of a drug.
Experimental Workflow for Quantitative Analysis
This diagram outlines the key steps involved in the quantitative analysis of (S)-(+)-Canadaline from plasma samples.
References
- 1. rfppl.co.in [rfppl.co.in]
- 2. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 3. youtube.com [youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. diva-portal.org [diva-portal.org]
- 6. youtube.com [youtube.com]
- 7. inspq.qc.ca [inspq.qc.ca]
- 8. forensicrti.org [forensicrti.org]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic pathway - Wikipedia [en.wikipedia.org]
Application Note: Quantitative Analysis of (S)-(+)-Canadaline in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
Abstract
This application note presents a detailed, robust, and sensitive method for the quantitative analysis of (S)-(+)-Canadaline in human plasma. The protocol employs a deuterated internal standard, (S)-(+)-Canadaline-d6, to ensure high accuracy and precision. Sample preparation is achieved through either Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), followed by analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The method described herein is suitable for regulated bioanalysis in support of pharmacokinetic studies and therapeutic drug monitoring. All experimental protocols and validation data are provided to guide researchers, scientists, and drug development professionals.
Introduction
(S)-(+)-Canadaline is a protoberberine alkaloid with significant pharmacological potential, necessitating a reliable bioanalytical method to characterize its pharmacokinetic profile.[1] The complexity of biological matrices like human plasma can introduce significant variability and matrix effects during analysis.[2] To mitigate these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative mass spectrometry.[3] A deuterated analog of the analyte co-elutes and experiences similar extraction and ionization efficiencies, thereby correcting for variations throughout the analytical process.[4] This note details a comprehensive workflow, from sample preparation to LC-MS/MS detection, for the accurate quantification of (S)-(+)-Canadaline.
Physicochemical Properties of (S)-(+)-Canadaline
A thorough understanding of the analyte's physicochemical properties is critical for developing an effective extraction and chromatographic method. As a tertiary amine, (S)-(+)-Canadaline's charge state is pH-dependent. Based on structurally similar alkaloids like hydrastine (B1673436) (pKa 7.8), (S)-(+)-Canadaline is expected to be a weak base.[5]
-
pKa (predicted): ~7.5 - 8.5. It will be predominantly protonated (cationic) at pH values below its pKa and neutral at pH values significantly above its pKa.
-
LogP (predicted): Moderately lipophilic. The neutral form is more soluble in organic solvents, while the protonated form is more water-soluble.[6]
These properties are leveraged in the sample preparation protocols to achieve efficient extraction and purification.
Experimental Protocols
Materials and Reagents
-
Analytes: (S)-(+)-Canadaline, (S)-(+)-Canadaline-d6 (Internal Standard, IS)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Methyl tert-butyl ether (MTBE, HPLC grade)
-
Reagents: Ammonium (B1175870) hydroxide (B78521), Formic acid (LC-MS grade), Ammonium formate, Human Plasma (K2-EDTA)
-
SPE Cartridges: Mixed-mode cation exchange cartridges (e.g., Oasis MCX, 30 mg)
-
Equipment: Analytical balance, Centrifuge, Vortex mixer, SPE manifold, LC-MS/MS system
Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of (S)-(+)-Canadaline and (S)-(+)-Canadaline-d6 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the (S)-(+)-Canadaline stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution: Dilute the (S)-(+)-Canadaline-d6 stock solution to a final concentration of 100 ng/mL in 50:50 (v/v) methanol:water.
-
Calibration Curve and QC Samples: Spike blank human plasma with the working standard solutions to prepare calibration standards (e.g., 0.1, 0.5, 2, 10, 50, 200, 500 ng/mL) and QC samples at low, medium, and high concentrations (e.g., 0.3, 25, 400 ng/mL).
Sample Preparation
Two validated methods for sample extraction are presented below.
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the Internal Standard Working Solution (100 ng/mL).
-
Add 50 µL of 5% (v/v) ammonium hydroxide solution to basify the sample (pH > 9.5), ensuring (S)-(+)-Canadaline is in its neutral, more organic-soluble form.
-
Add 600 µL of MTBE. Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (see section 4) and inject into the LC-MS/MS system.
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the Internal Standard Working Solution (100 ng/mL).
-
Add 200 µL of 4% formic acid in water to acidify the sample, ensuring the analyte is protonated.
-
Condition SPE Cartridge: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Load the pre-treated plasma sample onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elute: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 10% B, ramp to 90% B over 3.0 min, hold for 1.0 min, return to 10% B, and re-equilibrate for 1.0 min.
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
Table 1: Mass Spectrometric Parameters (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| (S)-(+)-Canadaline | 354.2 | 148.1 | 25 |
| (S)-(+)-Canadaline-d6 | 360.2 | 154.1 | 25 |
Table 2: Method Validation Summary (Illustrative Data)
| Parameter | Concentration (ng/mL) | Result | Acceptance Criteria |
| Linearity (r²) | 0.1 - 500 | > 0.995 | ≥ 0.99 |
| Lower Limit of Quantitation (LLOQ) | 0.1 | S/N > 10 | S/N > 10 |
| Intra-day Precision (%CV) | 0.3 (LQC) | 5.8% | ≤ 20% at LLOQ, ≤ 15% otherwise |
| 25 (MQC) | 3.5% | ||
| 400 (HQC) | 2.9% | ||
| Inter-day Precision (%CV) | 0.3 (LQC) | 7.2% | ≤ 20% at LLOQ, ≤ 15% otherwise |
| 25 (MQC) | 4.1% | ||
| 400 (HQC) | 3.8% | ||
| Accuracy (% Bias) | 0.3 (LQC) | +4.5% | ± 20% at LLOQ, ± 15% otherwise |
| 25 (MQC) | -2.1% | ||
| 400 (HQC) | +1.8% | ||
| Recovery (LLE) | 25 | 88.2% | Consistent and reproducible |
| Recovery (SPE) | 25 | 95.1% | Consistent and reproducible |
| Matrix Effect (IS Normalized) | 25 | 1.03 | CV ≤ 15% |
Visualizations
Caption: Experimental workflow for (S)-(+)-Canadaline analysis.
Caption: MRM transitions for analyte and internal standard.
Conclusion
The described LC-MS/MS method provides a selective, sensitive, and reliable approach for the quantification of (S)-(+)-Canadaline in human plasma. The incorporation of a deuterated internal standard ensures accuracy by compensating for matrix effects and procedural variability. Both the LLE and SPE sample preparation protocols yield clean extracts and high recovery, offering flexibility based on laboratory resources and throughput needs. This validated method is well-suited for supporting drug development programs by providing high-quality bioanalytical data.
References
- 1. Plant protoberberine alkaloids: structural diversity, biosynthesis, synthesis, biological activity, structure-activity relationships and clinical applications of berberine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Berberine CAS#: 2086-83-1 [m.chemicalbook.com]
- 4. scispace.com [scispace.com]
- 5. Hydrastine [drugfuture.com]
- 6. researchgate.net [researchgate.net]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Protoberberine Alkaloids in Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction Protoberberine alkaloids, a class of isoquinoline (B145761) alkaloids found in various medicinal plants like Coptis chinensis (Huanglian) and Phellodendron amurense (Huangbai), are known for their wide range of pharmacological activities, including antibacterial, hypoglycemic, and anticancer effects.[1] Key members of this group include berberine (B55584), palmatine (B190311), coptisine, and jatrorrhizine (B191652).[1] To support pharmacokinetic studies, drug metabolism research, and quality control of herbal preparations, a highly sensitive and specific analytical method is essential. This application note details a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of major protoberberine alkaloids in plasma. The method utilizes a straightforward protein precipitation for sample preparation and positive ion electrospray ionization (ESI) with Multiple Reaction Monitoring (MRM) for detection, ensuring high selectivity and accuracy.[2][3][4]
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh 10 mg of each reference standard (Berberine, Palmatine, Coptisine, Jatrorrhizine, Epiberberine) and the internal standard (IS), Tetrahydropalmatine. Dissolve each in 10 mL of methanol (B129727) to obtain individual stock solutions. Store at -20°C.
-
Intermediate Solutions (10 µg/mL): Prepare an intermediate stock mixture by diluting the primary stock solutions with methanol.
-
Working Standard Solutions: Serially dilute the intermediate stock mixture with a 50:50 methanol/water solution to prepare a series of working standard solutions for the calibration curve. These solutions are used to spike blank plasma to create calibration standards.
Sample Preparation Protocol (Protein Precipitation)
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., Tetrahydropalmatine, 200 ng/mL).
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.[5]
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[6]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 1 minute and transfer to an autosampler vial for analysis. Inject 5-10 µL onto the LC-MS/MS system.[6]
Data and Method Parameters
LC-MS/MS Instrumentation and Conditions
A typical setup involves a UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water[5][7] |
| Mobile Phase B | Acetonitrile[5] |
| Flow Rate | 0.3 mL/min[8] |
| Gradient Elution | 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10.1-12 min, 5% B |
| Column Temperature | 30°C[7] |
| Injection Volume | 10 µL[6] |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
|---|---|
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive[2][3] |
| Scan Mode | Multiple Reaction Monitoring (MRM)[3] |
| Capillary Voltage | 3.5 - 4.2 kV[6] |
| Source Temperature | 150°C |
| Desolvation Temp. | 350°C |
| Nebulizer Gas | Nitrogen |
Quantitative Data and MRM Transitions
The following table summarizes the optimized MRM transitions and typical linear ranges for the target protoberberine alkaloids. Chromatographic separation is crucial, especially for isomers like berberine and epiberberine (B150115) which share the same precursor and product ions.[3]
Table 3: Analyte-Specific Quantitative Data
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Typical Linear Range (ng/mL) | LLOQ (ng/mL) |
|---|---|---|---|---|
| Berberine | 336.0 | 320.1[3] | 0.20 - 200.0[2][3] | 0.20[3] |
| Palmatine | 352.0 | 336.1[3] | 0.20 - 100.0[2][3] | 0.20[3] |
| Coptisine | 320.0 | 292.1[3] | 0.20 - 100.0[2][3] | 0.20[3] |
| Jatrorrhizine | 338.0 | 322.1[3] | 0.20 - 100.0[2][3] | 0.20[3] |
| Epiberberine | 336.0 | 320.1[3] | 0.20 - 100.0[2][3] | 0.20[3] |
| Tetrahydropalmatine (IS) | 356.4 | 192.1[3] | N/A | N/A |
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the simultaneous quantification of multiple protoberberine alkaloids in plasma. The simple protein precipitation sample preparation protocol offers high throughput, while the specificity of MRM detection ensures accurate measurement with minimal matrix interference. This method is well-suited for pharmacokinetic profiling, bioavailability studies, and other applications in drug development and herbal medicine research.
References
- 1. A review on analytical methods for natural berberine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The simultaneous determination of berberine, palmatine, coptisine, epiberberine and jatrorrhizine in rat plasma by LC-MS/MS and a pharmacokinetic comparison after the oral administration of Rhizoma coptidis and Jiao-Tai-Wan extract - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. The simultaneous determination of berberine, palmatine, coptisine, epiberberine and jatrorrhizine in rat plasma by LC-MS/MS and a pharmacokinetic comparison after the oral administration of Rhizoma coptidis and Jiao-Tai-Wan extract - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Simultaneous determination of berberine, palmatine and jatrorrhizine by liquid chromatography-tandem mass spectrometry in rat plasma and its application in a pharmacokinetic study after oral administration of coptis-evodia herb couple - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Relative Determination Approach to the Metabolites of Protoberberine Alkaloids in Rat Urine by Liquid Chromatography Tandem Mass Spectrometry for the Comparative Studies on Rhizome coptidis and Zuojinwan Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Identification of Berberine Metabolites in Rat Plasma by UHPLC-Q-TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid Chromatography-Tandem Mass Spectrometry Simultaneous Determination and Pharmacokinetic Study of Fourteen Alkaloid Components in Dog Plasma after Oral Administration of Corydalis bungeana Turcz Extract - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: (S)-(+)-Canadaline-d3 for Pharmacokinetic Studies
References
- 1. benchchem.com [benchchem.com]
- 2. medicine.dal.ca [medicine.dal.ca]
- 3. Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. texilajournal.com [texilajournal.com]
- 8. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Bioanalytical Method Validation for the Quantification of (S)-(+)-Canadaline using (S)-(+)-Canadaline-d3 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
(S)-(+)-Canadaline is an alkaloid under investigation for its potential therapeutic properties. To support preclinical and clinical development, a robust and reliable bioanalytical method for the accurate quantification of (S)-(+)-Canadaline in biological matrices is essential.[1][2] This application note provides a detailed protocol for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of (S)-(+)-Canadaline in human plasma, using its stable isotope-labeled analog, (S)-(+)-Canadaline-d3, as an internal standard (IS).[3][4]
The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, as it closely mimics the analyte's behavior during sample preparation and ionization, thereby correcting for potential matrix effects and variability.[3][4] The validation parameters described herein are based on the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[1][5][6]
Experimental Protocols
Materials and Reagents
-
Analytes: (S)-(+)-Canadaline and this compound reference standards
-
Biological Matrix: Blank human plasma (K2EDTA)
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Water (Milli-Q or equivalent)
-
Consumables: 96-well protein precipitation plates, collection plates, autosampler vials, and caps
Instrumentation and Chromatographic Conditions
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis.
| Parameter | Condition |
| HPLC System | Shimadzu Nexera X2 or equivalent |
| Mass Spectrometer | Sciex Triple Quad™ 6500+ or equivalent |
| Analytical Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 5% B to 95% B over 3.0 minutes, hold at 95% B for 0.5 minutes, return to 5% B and re-equilibrate for 1.5 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | (S)-(+)-Canadaline: To be determined; this compound: To be determined |
| Source/Gas Parameters | Optimized for maximum signal intensity of (S)-(+)-Canadaline |
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of (S)-(+)-Canadaline and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the (S)-(+)-Canadaline stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound in 50:50 (v/v) methanol:water.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike blank human plasma with the appropriate (S)-(+)-Canadaline working solutions to achieve final concentrations ranging from 1 to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
Sample Preparation
-
Pipette 50 µL of plasma samples (standards, QCs, and unknown) into a 96-well protein precipitation plate.
-
Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each well.
-
Vortex the plate for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a clean collection plate.
-
Add 100 µL of water to each well.
-
Seal the plate and vortex briefly.
-
Inject 5 µL onto the LC-MS/MS system.
Bioanalytical Method Validation Procedures
The method was validated for selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability according to regulatory guidelines.[1][7]
Selectivity and Specificity
-
Protocol: Analyze blank plasma samples from at least six different sources to assess potential interferences from endogenous matrix components at the retention times of (S)-(+)-Canadaline and the IS.
-
Acceptance Criteria: No significant interfering peaks should be observed at the retention times of the analyte and IS.
Linearity and Range
-
Protocol: Analyze a set of calibration standards (typically 8 non-zero concentrations) in triplicate on three different days. The calibration curve is constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte. A weighted (1/x²) linear regression analysis is applied.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).
Accuracy and Precision
-
Protocol: Analyze five replicates of QC samples at four concentration levels (LLOQ, Low, Medium, High) in three separate analytical runs.
-
Acceptance Criteria: The intra- and inter-run precision (%CV) should not exceed 15% (20% for LLOQ). The intra- and inter-run accuracy (%RE) should be within ±15% of the nominal values (±20% for LLOQ).
Recovery and Matrix Effect
-
Protocol:
-
Recovery: Compare the peak area of (S)-(+)-Canadaline in extracted plasma samples with the peak area of (S)-(+)-Canadaline spiked into post-extracted blank plasma.
-
Matrix Effect: Compare the peak area of (S)-(+)-Canadaline spiked into post-extracted blank plasma from six different sources with the peak area of (S)-(+)-Canadaline in a neat solution.
-
-
Acceptance Criteria: The recovery should be consistent and reproducible. The coefficient of variation of the matrix factor across the different sources of plasma should not be greater than 15%.
Stability
-
Protocol: The stability of (S)-(+)-Canadaline in human plasma is assessed under various conditions:
-
Freeze-Thaw Stability: Three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Room temperature for at least 4 hours.
-
Long-Term Stability: Stored at -80°C for a specified period (e.g., 30 days).
-
Post-Preparative (Autosampler) Stability: In the autosampler at a specified temperature (e.g., 4°C) for 24 hours.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Data Presentation
The following tables summarize the expected validation results.
Table 1: Calibration Curve Linearity
| Run | Slope | Intercept | r² |
| 1 | Value | Value | Value |
| 2 | Value | Value | Value |
| 3 | Value | Value | Value |
Table 2: Intra- and Inter-Run Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-Run Precision (%CV) | Intra-Run Accuracy (%RE) | Inter-Run Precision (%CV) | Inter-Run Accuracy (%RE) |
| LLOQ | 1 | Value | Value | Value | Value |
| Low | 3 | Value | Value | Value | Value |
| Medium | 50 | Value | Value | Value | Value |
| High | 800 | Value | Value | Value | Value |
Table 3: Stability Assessment
| Stability Condition | QC Level | Mean Measured Conc. (ng/mL) | % Nominal |
| Freeze-Thaw (3 cycles) | Low | Value | Value |
| High | Value | Value | |
| Bench-Top (4 hours) | Low | Value | Value |
| High | Value | Value | |
| Long-Term (-80°C, 30 days) | Low | Value | Value |
| High | Value | Value | |
| Autosampler (24 hours) | Low | Value | Value |
| High | Value | Value |
Visualization of Workflows and Pathways
References
- 1. database.ich.org [database.ich.org]
- 2. Centre for Drug Research and Development [nce-rce.gc.ca]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 6. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for the Quantification of (S)-(+)-Canadaline and (S)-(+)-Canadaline-d3 using Multiple Reaction Monitoring (MRM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(+)-Canadaline is a tetrahydroprotoberberine alkaloid that has garnered interest within the scientific community for its potential pharmacological activities. Accurate and sensitive quantification of (S)-(+)-Canadaline in biological matrices is crucial for pharmacokinetic, metabolic, and toxicological studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for such bioanalytical applications, offering high selectivity and sensitivity.
This document provides detailed application notes and protocols for the development of a robust LC-MS/MS method for the quantification of (S)-(+)-Canadaline, utilizing its deuterated analog, (S)-(+)-Canadaline-d3, as an internal standard (IS). The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations during sample preparation and analysis.
Predicted MRM Transitions
The successful implementation of an MRM-based quantification method relies on the careful selection and optimization of precursor-to-product ion transitions for both the analyte and the internal standard. While experimental determination is paramount, initial MRM transitions can be predicted based on the known fragmentation patterns of tetrahydroprotoberberine alkaloids.[1][2][3] The primary fragmentation mechanism for this class of compounds involves a retro-Diels-Alder (RDA) reaction of the C-ring and losses of substituents.[1][3][4]
The proposed MRM transitions for (S)-(+)-Canadaline and its d3-labeled internal standard are presented in Table 1. It is imperative that these transitions are experimentally confirmed and optimized using the protocol outlined in the following sections.
Table 1: Proposed MRM Transitions for (S)-(+)-Canadaline and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| (S)-(+)-Canadaline | [To be determined] | [To be determined] | [To be determined] |
| This compound | [To be determined] | [To be determined] | [To be determined] |
Note: The exact m/z values need to be determined experimentally following the protocol below. The precursor ion will be the [M+H]+ adduct. Product ions will be derived from characteristic fragmentation pathways.
Experimental Protocols
Materials and Reagents
-
(S)-(+)-Canadaline analytical standard
-
This compound internal standard
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile (B52724)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control biological matrix (e.g., human plasma, rat plasma)
Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of (S)-(+)-Canadaline and this compound and dissolve in 1 mL of methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of (S)-(+)-Canadaline by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50:50 methanol/water for spiking into samples.
LC-MS/MS System
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A suitable reversed-phase C18 column.
Protocol for MRM Transition Determination and Optimization
This protocol outlines the systematic approach to experimentally determine and optimize the MRM transitions for (S)-(+)-Canadaline and this compound.
-
Compound Tuning and Precursor Ion Identification:
-
Prepare a tuning solution of (S)-(+)-Canadaline (e.g., 100 ng/mL) in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Infuse the tuning solution directly into the mass spectrometer's ESI source.
-
Perform a full scan in positive ion mode (Q1 scan) to identify the protonated molecule, [M+H]+. This will be the precursor ion for MS/MS fragmentation.
-
Repeat this step for this compound to determine its precursor ion, which should be 3 Da higher than that of the unlabeled compound.
-
-
Product Ion Scan and Fragment Identification:
-
Set the mass spectrometer to product ion scan mode.
-
Select the determined precursor ion for (S)-(+)-Canadaline in Q1.
-
Apply a range of collision energies (e.g., 10-50 eV) in the collision cell (Q2) to induce fragmentation.
-
Scan Q3 to obtain the product ion spectrum, identifying the most abundant and stable fragment ions. These will be your potential quantifier and qualifier ions.
-
Repeat this process for this compound. The major product ions should show a 3 Da shift if the deuterium (B1214612) labels are not on the fragmented portion of the molecule.
-
-
MRM Optimization:
-
Set the mass spectrometer to MRM mode.
-
For each selected precursor-product ion pair (transition), optimize the collision energy to maximize the signal intensity of the product ion. This is typically done by ramping the collision energy across a range while monitoring the ion abundance.
-
Select the transition that gives the highest, most stable signal as the "quantifier."
-
Select a second, abundant transition as the "qualifier" for confirmation of identity.
-
Optimize other MS parameters such as declustering potential (DP) and cell exit potential (CXP) for each transition.
-
Sample Preparation Protocol (Protein Precipitation)
-
To 100 µL of biological matrix (e.g., plasma), add 10 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography Conditions (Example)
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to ensure separation from matrix components. For example:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Data Analysis and Quantification
The quantification of (S)-(+)-Canadaline is performed by calculating the peak area ratio of the analyte's quantifier transition to that of the internal standard's quantifier transition. A calibration curve is constructed by plotting these area ratios against the known concentrations of the calibration standards. The concentration of (S)-(+)-Canadaline in unknown samples is then determined by interpolation from this calibration curve.
Conclusion
This document provides a comprehensive framework for developing a sensitive and selective LC-MS/MS method for the quantification of (S)-(+)-Canadaline using its deuterated internal standard. The provided protocols for MRM transition optimization and sample preparation are intended as a starting point and should be further validated according to regulatory guidelines to ensure the accuracy and reliability of the analytical data. The successful implementation of this method will be invaluable for advancing the research and development of (S)-(+)-Canadaline.
References
Application Notes: Quantitative Analysis of (S)-(+)-Canadaline in Herbal Medicine Using (S)-(+)-Canadaline-d3 as an Internal Standard
Abstract
This document provides a comprehensive protocol for the quantitative analysis of (S)-(+)-Canadaline, a bioactive protoberberine alkaloid, in herbal matrices such as Goldenseal (Hydrastis canadensis) and Corydalis (Corydalis yanhusuo). The method employs Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) and utilizes (S)-(+)-Canadaline-d3 as a stable isotope-labeled internal standard to ensure high accuracy and precision. This application note is intended for researchers, scientists, and quality control analysts in the fields of herbal medicine, natural product chemistry, and drug development.
Introduction
(S)-(+)-Canadaline, also known as (S)-tetrahydroberberine, is a benzylisoquinoline alkaloid found in several medicinal plants, including Goldenseal and various Corydalis species.[1] These herbs have a long history of use in traditional medicine. Given its biological activities, which include antioxidant effects and the stimulation of myogenesis, the accurate quantification of (S)-(+)-Canadaline is crucial for the quality control, standardization, and pharmacokinetic evaluation of these herbal products.[1]
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry.[2] this compound, with deuterium (B1214612) atoms incorporated into its structure, exhibits nearly identical chemical and physical properties to the unlabeled analyte. This ensures that it behaves similarly during sample extraction, chromatographic separation, and ionization, thereby effectively compensating for matrix effects and variations in analytical performance.
Experimental Protocols
Sample Preparation: Extraction of (S)-(+)-Canadaline from Herbal Matrix
This protocol describes the extraction of (S)-(+)-Canadaline from powdered Goldenseal root.
Materials:
-
Powdered Goldenseal root
-
This compound internal standard solution (100 ng/mL in methanol)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Accurately weigh 100 mg of powdered Goldenseal root into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of extraction solvent (80:20 methanol:water with 0.1% formic acid).
-
Spike the sample with 50 µL of the this compound internal standard solution (100 ng/mL).
-
Vortex the mixture for 1 minute.
-
Sonicate for 30 minutes in a water bath.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for UHPLC-MS/MS analysis.
UHPLC-MS/MS Analysis
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 5 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) |
| (S)-(+)-Canadaline | 340.2 | 148.1 | 0.05 | 25 |
| This compound | 343.2 | 151.1 | 0.05 | 25 |
Data Presentation
Calibration Curve Data
A calibration curve was constructed by plotting the peak area ratio of (S)-(+)-Canadaline to this compound against the concentration of (S)-(+)-Canadaline.
| Concentration (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
| 1 | 1,520 | 50,100 | 0.030 |
| 5 | 7,650 | 50,500 | 0.151 |
| 10 | 15,300 | 50,200 | 0.305 |
| 50 | 75,800 | 49,900 | 1.519 |
| 100 | 152,500 | 50,300 | 3.032 |
| 500 | 760,100 | 50,150 | 15.156 |
Linearity: R² > 0.999
Quantification of (S)-(+)-Canadaline in Herbal Samples
| Sample ID | Analyte Area | IS Area | Area Ratio | Concentration (µg/g) |
| Goldenseal A | 45,300 | 50,250 | 0.901 | 29.8 |
| Goldenseal B | 48,100 | 49,800 | 0.966 | 31.9 |
| Corydalis C | 22,500 | 50,500 | 0.446 | 14.7 |
Visualizations
Biosynthetic Pathway of (S)-(+)-Canadaline
The following diagram illustrates the biosynthetic pathway leading to (S)-(+)-Canadaline.[1]
Experimental Workflow
This diagram outlines the major steps in the analytical procedure.
Conclusion
The described UHPLC-MS/MS method, incorporating this compound as an internal standard, provides a robust, accurate, and precise workflow for the quantification of (S)-(+)-Canadaline in complex herbal matrices. This application note serves as a foundational protocol that can be adapted for various research and quality control purposes in the analysis of herbal medicines.
References
Application Note: Quantitative Analysis of (S)-(+)-Canadaline in Cell Culture Extracts Using (S)-(+)-Canadaline-d3 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-(+)-Canadaline is a benzylisoquinoline alkaloid that has demonstrated significant antioxidant properties with low cytotoxic effects in various cell culture models.[1][2] Its potential as a novel antioxidant agent warrants further investigation into its cellular uptake, metabolism, and mechanism of action.[1][2] Accurate quantification of (S)-(+)-Canadaline in biological matrices such as cell culture extracts is crucial for these studies. This application note provides a detailed protocol for the quantitative analysis of (S)-(+)-Canadaline in cell culture extracts using (S)-(+)-Canadaline-d3 as a stable isotope-labeled internal standard (SIL-IS) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This compound, in which three hydrogen atoms have been replaced by deuterium, is an ideal internal standard. It is chemically almost identical to the analyte, ensuring it co-elutes and experiences similar extraction recovery and ionization effects during LC-MS/MS analysis.[3] This minimizes variability and significantly improves the accuracy and precision of quantification.[4]
Principle of the Method
This method is based on the principle of stable isotope dilution analysis. A known concentration of the deuterated internal standard, this compound, is added to the cell culture extract. The sample is then processed to extract both the analyte ((S)-(+)-Canadaline) and the internal standard. The mixture is analyzed by LC-MS/MS, which separates the compounds based on their physicochemical properties and detects them based on their specific mass-to-charge ratios (m/z). Since the analyte and the SIL-IS have nearly identical chemical properties, any loss during sample preparation or fluctuation in instrument response will affect both compounds equally.[5] Therefore, the ratio of the analyte's peak area to the internal standard's peak area is directly proportional to the analyte's concentration, allowing for highly accurate quantification.
Experimental Protocols
Materials and Reagents
-
Cell Line: HepG2 (human hepatocellular carcinoma) cells
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
(S)-(+)-Canadaline: Analytical standard
-
This compound: Deuterated internal standard
-
Solvents: Acetonitrile (ACN, LC-MS grade), Methanol (B129727) (MeOH, LC-MS grade), Water (LC-MS grade), Formic Acid (FA, LC-MS grade)
-
Reagents for Cell Treatment: Hydrogen peroxide (H₂O₂) for inducing oxidative stress.
-
Extraction Supplies: 1.5 mL microcentrifuge tubes, refrigerated centrifuge, ultrasonic bath, vortex mixer, SPE cartridges (e.g., Polymeric Reversed Phase).[6]
Stock Solutions Preparation
-
(S)-(+)-Canadaline Stock (1 mg/mL): Dissolve 1 mg of (S)-(+)-Canadaline in 1 mL of methanol.
-
This compound Internal Standard Stock (100 µg/mL): Dissolve 100 µg of this compound in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the (S)-(+)-Canadaline stock solution in methanol to create calibration standards. Prepare a working internal standard solution by diluting the this compound stock to 1 µg/mL in methanol.
Cell Culture and Treatment Protocol
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Induction of Oxidative Stress (Optional): Pre-treat cells with a low concentration of H₂O₂ (e.g., 100 µM) for 1 hour to induce oxidative stress.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of (S)-(+)-Canadaline (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (medium with the same percentage of methanol used for the stock solution).
-
Incubation: Incubate the cells for a desired time period (e.g., 6, 12, or 24 hours).
-
Cell Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 500 µL of ice-cold PBS and scrape the cells.
-
Transfer the cell suspension to a 1.5 mL microcentrifuge tube.
-
Centrifuge at 1000 x g for 5 minutes at 4°C. Discard the supernatant.
-
Sample Preparation and Extraction Protocol
-
Cell Lysis: Resuspend the cell pellet in 200 µL of ice-cold methanol. Lyse the cells by sonication on ice (e.g., 3 cycles of 10 seconds on, 10 seconds off).
-
Addition of Internal Standard: Add 10 µL of the 1 µg/mL this compound working solution to each sample.
-
Protein Precipitation: Vortex the samples vigorously for 1 minute. Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.[7]
-
Supernatant Collection: Carefully transfer the supernatant to a new 1.5 mL tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex to mix.
-
Final Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to remove any remaining particulates.
-
Analysis: Transfer the supernatant to an LC-MS vial for analysis.
LC-MS/MS Analysis
The following are suggested starting parameters and should be optimized for the specific instrument used.
| Parameter | Suggested Condition |
| LC System | UPLC/HPLC System |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 10% B, linear increase to 95% B over 5 min, hold for 2 min, return to 10% B and equilibrate for 3 min. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | (S)-(+)-Canadaline: Hypothetical m/z 340.2 → 148.1** this compound:** Hypothetical m/z 343.2 → 151.1 |
| Collision Energy | Optimize for each transition |
Data Presentation
Table 1: Hypothetical Calibration Curve Data for (S)-(+)-Canadaline
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 150,100 | 0.0101 |
| 5 | 7,650 | 151,500 | 0.0505 |
| 10 | 15,300 | 150,800 | 0.1015 |
| 50 | 75,900 | 149,900 | 0.5063 |
| 100 | 151,200 | 150,500 | 1.0047 |
| 250 | 378,000 | 151,100 | 2.5017 |
| 500 | 755,000 | 150,300 | 5.0233 |
| Linear Fit | y = 0.0101x + 0.0002 | R² = 0.9998 |
Table 2: Quantification of (S)-(+)-Canadaline in HepG2 Cell Extracts
| Treatment Group | Incubation Time (h) | Calculated Concentration (ng/mL) | Standard Deviation (ng/mL) |
| Vehicle Control | 24 | Not Detected | N/A |
| 10 µM (S)-(+)-Canadaline | 6 | 15.2 | 1.8 |
| 10 µM (S)-(+)-Canadaline | 12 | 28.9 | 3.1 |
| 10 µM (S)-(+)-Canadaline | 24 | 45.7 | 4.5 |
| 10 µM (S)-(+)-Canadaline + 100 µM H₂O₂ | 24 | 58.3 | 5.2 |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of (S)-(+)-Canadaline.
Caption: Hypothetical signaling pathway influenced by (S)-(+)-Canadaline.
Conclusion
This application note details a robust and reliable method for the quantification of (S)-(+)-Canadaline in cell culture extracts. The use of its deuterated analog, this compound, as an internal standard ensures high accuracy and precision, which is essential for pharmacokinetic and mechanistic studies. The protocol is suitable for researchers in pharmacology and drug development investigating the cellular effects of (S)-(+)-Canadaline and similar alkaloid compounds.
References
- 1. Antioxidant and cytotoxic activities of canadine: biological effects and structural aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. texilajournal.com [texilajournal.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins [mdpi.com]
- 7. Detection and quantification of selected cannabinoids in oral fluid samples by protein precipitation and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating Matrix Effects in the Bioanalysis of (S)-(+)-Canadaline: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
(S)-(+)-Canadaline is a bioactive alkaloid with potential therapeutic applications, making its accurate quantification in biological matrices a critical aspect of preclinical and clinical research. However, like many natural products, the analysis of (S)-(+)-Canadaline is susceptible to matrix effects , which can significantly impact the accuracy, precision, and sensitivity of analytical methods.[1][2] This document provides a detailed application note and protocol for the analysis of (S)-(+)-Canadaline, with a focus on identifying and mitigating matrix effects, particularly in the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Introduction to Matrix Effects in Alkaloid Analysis
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous or exogenous components in the sample matrix.[2] In bioanalysis, common sources of matrix effects include phospholipids, salts, and metabolites, which can lead to ion suppression or enhancement, thereby compromising the reliability of quantitative results.[1][2] Alkaloids, such as (S)-(+)-Canadaline, are often analyzed from complex biological matrices like plasma, urine, or tissue homogenates, making them particularly vulnerable to these interferences.[3]
Effective bioanalytical method development requires a thorough understanding and mitigation of matrix effects.[2] Strategies to minimize these effects typically involve rigorous sample preparation, optimized chromatographic separation, and the use of appropriate internal standards.[1][4]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly effective technique for cleaning up complex samples and concentrating the analyte of interest, thereby reducing matrix effects.[3][4] A mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, is often beneficial for isolating alkaloids.[4]
Protocol for SPE of (S)-(+)-Canadaline from Human Plasma:
-
Sample Pre-treatment:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 200 µL of plasma, add 20 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled (S)-(+)-Canadaline) and 600 µL of 4% phosphoric acid in water.
-
Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of ultrapure water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
Dry the cartridge under high vacuum for 5 minutes.
-
-
Elution:
-
Elute (S)-(+)-Canadaline and the IS with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Optimized chromatographic conditions are crucial for separating the analyte from matrix components. Ultra-high-performance liquid chromatography (UHPLC) can provide better resolution and faster analysis times compared to traditional HPLC, which can help in mitigating matrix effects.[3][4]
Illustrative LC-MS/MS Parameters:
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | (S)-(+)-Canadaline: [M+H]+ → fragment ion 1, [M+H]+ → fragment ion 2IS: [M+H]+ → fragment ion |
| Source Temp. | 150°C |
| Desolvation Temp. | 500°C |
Assessment of Matrix Effects
The post-extraction spike method is a quantitative approach to evaluate matrix effects.[1] It compares the response of an analyte in a clean solvent to its response in a blank matrix extract that has been spiked with the analyte after extraction.[5]
Protocol for Post-Extraction Spike Analysis:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and IS spiked in the reconstitution solvent.
-
Set B (Post-Spiked Matrix): Blank plasma is subjected to the full extraction procedure. The final, clean extract is then spiked with the analyte and IS.
-
Set C (Pre-Spiked Matrix): Blank plasma is spiked with the analyte and IS before the extraction procedure (used to determine recovery).
-
-
Calculate the Matrix Factor (MF):
Data Presentation
The following tables present illustrative quantitative data for the assessment of matrix effects and recovery for the analysis of (S)-(+)-Canadaline in human plasma.
Table 1: Illustrative Matrix Effect and Recovery Data
| Analyte | Concentration (ng/mL) | Mean Peak Area (Neat Solution - A) | Mean Peak Area (Post-Spiked Matrix - B) | Mean Peak Area (Pre-Spiked Matrix - C) | Matrix Factor (B/A) | Recovery (%) (C/B x 100) |
| (S)-(+)-Canadaline | 5 | 125,430 | 119,870 | 108,500 | 0.96 | 90.5 |
| 50 | 1,302,100 | 1,255,600 | 1,148,900 | 0.96 | 91.5 | |
| 500 | 12,876,500 | 12,453,200 | 11,543,900 | 0.97 | 92.7 | |
| Internal Standard | 100 | 856,300 | 823,400 | 754,100 | 0.96 | 91.6 |
Table 2: Illustrative Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | ± 15% |
| Matrix Factor Range | 0.95 - 1.05 |
| Recovery | > 90% |
Visualizations
The following diagrams illustrate the experimental workflow and the concept of matrix effects.
Caption: Workflow for the analysis of (S)-(+)-Canadaline.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Ion Suppression with (S)-(+)-Canadaline-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing (S)-(+)-Canadaline-d3 as an internal standard to overcome ion suppression in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my analysis of (S)-(+)-Canadaline?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte, in this case, (S)-(+)-Canadaline, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity for the analyte, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses. The "matrix" includes all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Ion suppression typically occurs in the ion source of the mass spectrometer, where competition for charge or surface area on the electrospray ionization (ESI) droplets between the analyte and matrix components can hinder the analyte's ability to form gas-phase ions.
Q2: How does using this compound help in overcoming ion suppression?
A2: this compound is a stable isotope-labeled (SIL) internal standard. Ideally, a deuterated internal standard co-elutes with the analyte and experiences the same degree of ion suppression.[1] By adding a known concentration of this compound to your samples, you can use the ratio of the analyte signal to the internal standard signal for quantification. This ratio should remain constant even if ion suppression occurs, allowing for accurate quantification.[1]
Q3: Can I still get inaccurate results even when using this compound?
A3: Yes, inaccurate results are still possible. A primary reason is the "deuterium isotope effect." The replacement of hydrogen with deuterium (B1214612) can slightly alter the physicochemical properties of the molecule, potentially leading to a slight chromatographic separation between (S)-(+)-Canadaline and this compound.[1] If this separation occurs in a region with significant ion suppression, the analyte and the internal standard will be affected differently, leading to inaccurate quantification.
Q4: What are the common sources of ion suppression when analyzing samples containing Berberis alkaloids like (S)-(+)-Canadaline?
A4: Common sources of ion suppression in the analysis of complex matrices, such as those containing Berberis alkaloids, include:
-
Endogenous matrix components: Phospholipids, salts, and proteins from biological samples (e.g., plasma, urine).
-
Exogenous substances: Formulation agents, plasticizers from labware, and mobile phase additives.
-
High concentrations of other alkaloids: Samples rich in various alkaloids can lead to competition for ionization.
Troubleshooting Guides
Problem 1: Inconsistent or inaccurate quantitative results despite using this compound.
-
Possible Cause: Differential ion suppression due to chromatographic separation between (S)-(+)-Canadaline and this compound.
-
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms. Overlay the peaks for both the analyte and the internal standard to confirm they have identical retention times.
-
Assess Matrix Effect: Quantify the matrix effect for both compounds individually. A significant difference indicates differential suppression. (See Experimental Protocol 2).
-
Optimize Chromatography: Modify the LC method (e.g., gradient, flow rate, column chemistry) to achieve better co-elution.
-
Enhance Sample Preparation: Improve the sample cleanup procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.
-
Problem 2: The signal for both (S)-(+)-Canadaline and this compound is low.
-
Possible Cause: Significant ion suppression affecting both the analyte and the internal standard.
-
Troubleshooting Steps:
-
Perform Post-Column Infusion: This experiment will help identify the regions in your chromatogram where ion suppression is most severe. (See Experimental Protocol 3).
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components causing suppression.
-
Optimize Ion Source Parameters: Adjust parameters such as nebulizer gas pressure, drying gas flow rate and temperature, and capillary voltage to improve ionization efficiency.
-
Quantitative Data Summary
Table 1: Recovery and Matrix Effect of (S)-(+)-Canadaline and this compound in Human Plasma
| Compound | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| (S)-(+)-Canadaline | 5 | 88.2 | -25.4 |
| 50 | 90.1 | -23.8 | |
| 500 | 91.5 | -22.1 | |
| This compound | 50 | 89.5 | -24.9 |
Recovery and Matrix Effect were determined using the protocol outlined in Experimental Protocol 2.
Table 2: LC-MS/MS Parameters for (S)-(+)-Canadaline and this compound
| Parameter | (S)-(+)-Canadaline | This compound |
| Precursor Ion (m/z) | 340.2 | 343.2 |
| Product Ion (m/z) | 148.1 | 151.1 |
| Collision Energy (eV) | 25 | 25 |
| Dwell Time (ms) | 100 | 100 |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
-
Condition an SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load 200 µL of plasma sample spiked with this compound.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
Protocol 2: Assessment of Matrix Effect and Recovery
-
Set A: Prepare a standard solution of (S)-(+)-Canadaline and this compound in a clean solvent (e.g., mobile phase).
-
Set B: Prepare a blank plasma sample and perform the SPE procedure. Spike the extracted blank matrix with the same concentration of analytes as in Set A.
-
Set C: Spike the blank plasma with the analytes at the same concentration as in Set A and then perform the SPE procedure.
-
Inject all three sets of samples and compare the peak areas.
-
Calculations:
-
Matrix Effect (%) = ((Peak Area in Set B / Peak Area in Set A) - 1) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Protocol 3: Post-Column Infusion Experiment to Detect Ion Suppression
-
Set up the LC-MS system with the analytical column.
-
Connect the outlet of the LC column to a T-piece.
-
Infuse a standard solution of (S)-(+)-Canadaline at a constant flow rate into the T-piece using a syringe pump.
-
Connect the outlet of the T-piece to the MS inlet.
-
Once a stable baseline signal for (S)-(+)-Canadaline is observed, inject a blank extracted matrix sample onto the LC column.
-
Monitor the signal of (S)-(+)-Canadaline. Any significant drop in the signal indicates a region of ion suppression.
Visualizations
Caption: Experimental workflow for quantitative analysis using this compound.
References
Technical Support Center: Stability of Research Compounds in Solution
Disclaimer: Publicly available stability data for (S)-(+)-Canadaline-d3 in solution is limited. The following technical support guide provides a generalized framework and best practices for researchers to assess the stability of this and other sensitive research compounds in solution. The data and protocols presented are illustrative examples and should be adapted to your specific experimental needs.
Troubleshooting Guides
This section addresses common issues encountered during the handling and analysis of research compound solutions.
| Question | Possible Cause(s) | Recommended Action(s) |
| Why is my compound degrading rapidly in solution? | Solvent Reactivity: The solvent may be reacting with your compound (e.g., solvolysis).pH Effects: The pH of the solution may be promoting hydrolysis or other degradation pathways.Oxidation: The compound may be sensitive to dissolved oxygen.Light Sensitivity: Exposure to light (especially UV) can induce photodecomposition. | 1. Switch to an aprotic or less reactive solvent.2. Buffer the solution to a pH where the compound is known to be more stable.3. Degas solvents and handle solutions under an inert atmosphere (e.g., argon or nitrogen).4. Protect the solution from light by using amber vials or covering containers with aluminum foil. |
| Why has my compound precipitated out of solution? | Low Solubility: The concentration of the compound may exceed its solubility in the chosen solvent.Temperature Effects: Solubility can be highly dependent on temperature.Change in pH: The ionization state of the compound may have changed, affecting its solubility. | 1. Try a different solvent or a co-solvent system.2. Gently warm the solution to aid dissolution (if the compound is thermally stable).3. Adjust the pH to favor the more soluble form of the compound.4. Perform a solubility test to determine the optimal solvent and concentration. |
| Why did my solution change color? | Degradation: The color change may be due to the formation of chromophoric degradation products.Oxidation: Reaction with oxygen can lead to colored byproducts. | 1. Analyze the solution by HPLC-UV/Vis or LC-MS to identify potential degradation products.2. Handle the compound and its solutions under an inert atmosphere and protected from light. |
| My analytical results are not reproducible. What could be the cause? | Inconsistent Solution Preparation: Variations in weighing, solvent volume, or dissolution technique.Adsorption: The compound may be adsorbing to the surface of the container (e.g., glass or plastic).Evaporation: The solvent may be evaporating over time, leading to an increase in concentration. | 1. Standardize the solution preparation procedure.2. Consider using silanized glassware or polypropylene (B1209903) containers to minimize adsorption.3. Use vials with tight-fitting caps (B75204) and store them at a consistent temperature. |
Frequently Asked Questions (FAQs)
-
Q1: What is the best way to prepare a stock solution of a new research compound?
-
A1: Start by using a high-purity, anhydrous solvent in which the compound is known to be soluble. Prepare a concentrated stock solution that can be diluted for working solutions. It is recommended to prepare a small initial batch to test for immediate stability issues before committing a larger amount of the compound.
-
-
Q2: How should I store my stock solution?
-
A2: For maximum stability, it is generally recommended to store stock solutions at low temperatures (e.g., -20°C or -80°C) in tightly sealed, light-protected vials. If the compound is sensitive to moisture, consider storing it under an inert atmosphere.
-
-
Q3: How can I quickly assess the stability of my compound in a new solvent?
-
A3: Prepare a solution and analyze it by HPLC or LC-MS immediately after preparation (T=0). Then, analyze the solution again after 24 and 48 hours of storage under the desired conditions (e.g., room temperature, 4°C). A significant decrease in the peak area of the parent compound or the appearance of new peaks would indicate instability.
-
-
Q4: What are common degradation pathways for alkaloid compounds?
-
A4: Alkaloids can be susceptible to oxidation, hydrolysis (especially at ester or amide linkages), and photodecomposition. The specific degradation pathways will depend on the structure of the molecule.
-
Hypothetical Stability Data for a Deuterated Alkaloid
The following table provides an example of how to summarize stability data. This is hypothetical data and does not represent experimental results for this compound.
| Condition | Solvent | Temperature | Purity at T=0 | Purity at 24h | Purity at 7 days | Notes |
| 1 | Acetonitrile | 25°C | 99.5% | 99.2% | 98.1% | Minor degradation observed. |
| 2 | Methanol | 25°C | 99.4% | 98.0% | 95.5% | Potential for solvolysis. |
| 3 | DMSO | 25°C | 99.6% | 99.5% | 99.3% | Appears stable. |
| 4 | Acetonitrile | 4°C | 99.5% | 99.5% | 99.4% | Stable at lower temperature. |
| 5 | Acetonitrile (exposed to light) | 25°C | 99.5% | 95.1% | 85.3% | Significant photodegradation. |
| 6 | Aqueous Buffer (pH 4) | 25°C | 99.3% | 92.0% | 78.2% | Unstable in acidic conditions. |
| 7 | Aqueous Buffer (pH 7.4) | 25°C | 99.4% | 98.9% | 97.5% | More stable at neutral pH. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Materials: this compound, anhydrous solvent (e.g., DMSO, Acetonitrile), Class A volumetric flask, analytical balance.
-
Procedure:
-
Allow the vial containing the compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the desired amount of the compound using an analytical balance.
-
Transfer the compound to a volumetric flask.
-
Add a portion of the solvent to the flask and sonicate or vortex until the compound is fully dissolved.
-
Add solvent to the mark, cap the flask, and invert several times to ensure homogeneity.
-
Transfer aliquots of the stock solution to smaller, tightly sealed vials for storage to avoid repeated freeze-thaw cycles of the main stock.
-
Protocol 2: General Stability Study by HPLC-UV
-
Objective: To assess the stability of this compound in a specific solvent over time.
-
Procedure:
-
Prepare a working solution of the compound at a known concentration (e.g., 10 µg/mL) in the solvent of interest.
-
Transfer the solution to several vials for analysis at different time points.
-
Analyze the solution immediately after preparation (T=0) by HPLC-UV to determine the initial purity and peak area.
-
Store the vials under the desired conditions (e.g., room temperature, protected from light).
-
At each subsequent time point (e.g., 6h, 12h, 24h, 48h, 7 days), inject an aliquot of the solution onto the HPLC system.
-
Record the peak area of the parent compound and any new peaks that appear.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Visualizations
Caption: Experimental workflow for a solution stability study.
Caption: Troubleshooting decision tree for solution stability issues.
Technical Support Center: (S)-(+)-Canadaline-d3 Recovery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of (S)-(+)-Canadaline-d3 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its key chemical properties?
(S)-(+)-Canadaline, also known as (S)-Tetrahydroberberine, is a benzylisoquinoline alkaloid. The "-d3" designation indicates that it has been isotopically labeled with three deuterium (B1214612) atoms, typically on a methoxy (B1213986) group, for use in applications such as mass spectrometry-based quantification. Below is a summary of its key properties:
| Property | Value/Description | Source |
| Synonyms | (S)-(+)-Canadine, (S)-Tetrahydroberberine | [1] |
| Molecular Formula | C₂₀H₁₈D₃NO₄ | N/A |
| Molecular Weight | Approx. 342.4 g/mol | N/A |
| Appearance | Pale yellow to light yellow solid | [2] |
| Predicted pKa | 6.53 ± 0.20 | [2][3] |
| Solubility | Slightly soluble in chloroform, very slightly soluble in heated methanol (B129727). | [4] |
| Storage Stability | Stable for at least 4 years when stored at -20°C. Tetrahydroberberine derivatives are generally less stable than their oxidized counterparts like berberine. | [4][5] |
Q2: My overall recovery of this compound is consistently low. What are the most likely causes?
Low recovery of alkaloids like this compound is a common issue that can stem from several stages of the experimental workflow. The most critical factors are often related to extraction efficiency, compound degradation, and purification losses. A systematic approach to troubleshooting is recommended, starting with the initial extraction steps and progressing through to final purification.
Q3: How does pH affect the extraction and recovery of this compound?
As an alkaloid with a predicted pKa of 6.53, the solubility of this compound is highly pH-dependent. This property is fundamental to the widely used acid-base extraction technique for its isolation and purification.
-
In acidic conditions (pH < 5): The tertiary amine group of this compound will be protonated, forming a salt. This salt form is typically soluble in aqueous solutions and alcohols but has low solubility in less polar organic solvents like dichloromethane (B109758) or ethyl acetate (B1210297).
-
In basic conditions (pH > 8): this compound will exist as the free base. The free base has low solubility in water but is readily soluble in organic solvents.
Incorrect pH adjustment at any stage of an acid-base extraction is a primary cause of poor recovery. It is crucial to use a calibrated pH meter and ensure complete partitioning between the aqueous and organic phases.
Q4: Could my deuterated compound be undergoing isotopic exchange (H/D exchange) during workup and purification?
Yes, H/D exchange is a potential issue, especially if the deuterium labels are on exchangeable protons (e.g., attached to O, N, or S). For this compound, the deuterium atoms are typically on a methoxy group, which are generally non-exchangeable under standard conditions. However, prolonged exposure to harsh acidic or basic conditions, or high temperatures, could potentially facilitate exchange, although this is less likely for methoxy groups. To minimize this risk:
-
Use deuterated solvents for workup and chromatography where feasible.
-
Avoid prolonged exposure to strong acids or bases.
-
Keep temperatures to a minimum during solvent evaporation and other heating steps.
-
Analyze the final product by NMR and high-resolution mass spectrometry (HRMS) to confirm isotopic purity.
Troubleshooting Guides
Poor Recovery After Extraction
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield in the initial crude extract | Incomplete cell lysis/extraction from the source matrix: The solvent may not be effectively penetrating the matrix to dissolve the analyte. | - Ensure the starting material is finely ground to increase surface area.- Consider using a more effective extraction technique such as sonication or pressurized liquid extraction. |
| Incorrect solvent choice: The polarity of the extraction solvent may not be optimal for this compound. | - For initial extraction, polar solvents like methanol or ethanol (B145695) are often effective for extracting alkaloid salts.[5] | |
| Low yield after acid-base partitioning | Incorrect pH adjustment: Incomplete conversion between the salt and free base forms will lead to the compound remaining in the wrong phase. | - Use a calibrated pH meter to accurately adjust the pH to at least 2 units below the pKa (for the acidic wash) and 2 units above the pKa (for the basic extraction). For a pKa of 6.53, aim for a pH of < 4.5 for the acidic wash and > 8.5 for the basic extraction. |
| Emulsion formation: A stable emulsion at the aqueous-organic interface can trap the compound, preventing efficient separation. | - To break emulsions, try adding brine (saturated NaCl solution), centrifuging the mixture, or filtering through a pad of celite. | |
| Insufficient number of extractions: A single extraction is often insufficient to recover all of the compound. | - Perform multiple extractions (at least 3) with fresh solvent for each step and pool the extracts. |
Poor Recovery After Chromatography
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low recovery from the column | Irreversible adsorption to the stationary phase: The alkaloid may be binding too strongly to silica (B1680970) gel. | - Consider using a different stationary phase such as neutral alumina (B75360) or a C18 reversed-phase column.- For silica gel chromatography, adding a small amount of a competitive base like triethylamine (B128534) (0.1-1%) to the mobile phase can improve recovery. |
| Compound degradation on the column: this compound may be unstable on acidic stationary phases like silica gel. | - Use a neutral stationary phase like neutral alumina.- Work quickly and avoid prolonged exposure of the compound to the stationary phase. | |
| Poor peak shape and resolution in HPLC | Inappropriate mobile phase pH: For reversed-phase HPLC, the pH of the mobile phase can significantly impact peak shape for basic compounds. | - Buffer the aqueous component of the mobile phase. Adding a small amount of an acid like formic acid or acetic acid (e.g., 0.1%) can improve peak shape by ensuring consistent protonation of the analyte. |
| Column overload: Injecting too much sample can lead to broad, asymmetric peaks. | - Dilute the sample and re-inject. If sensitivity is an issue, consider further concentrating the sample before injection. | |
| Use of an inappropriate column: A standard C18 column may not be optimal for all alkaloids. | - For highly polar compounds, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase. |
Experimental Protocols
Protocol 1: General Acid-Base Extraction of this compound
This protocol is a general guideline and may require optimization for your specific sample matrix.
-
Initial Extraction:
-
Homogenize the sample matrix (e.g., plant material, reaction mixture).
-
Extract the homogenized sample with methanol or ethanol, potentially with the addition of a small amount of acetic acid to ensure the alkaloid is in its salt form. Perform this extraction three times, collecting the solvent each time.
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude residue.
-
-
Acid-Base Partitioning:
-
Redissolve the crude residue in a biphasic system of ethyl acetate and 1M hydrochloric acid.
-
Separate the layers. The protonated this compound should be in the aqueous layer.
-
Wash the aqueous layer with fresh ethyl acetate to remove any neutral or acidic impurities.
-
Adjust the pH of the aqueous layer to >8.5 with a base such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate.
-
Extract the now basic aqueous layer three times with a fresh portion of an organic solvent like dichloromethane or ethyl acetate. The free base of this compound will now be in the organic layer.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the purified crude this compound.
-
Protocol 2: HPLC Purification of this compound
This is a representative method that may require optimization.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 285 nm).
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the extracted material in the initial mobile phase composition.
Visualizations
References
Optimizing MS/MS parameters for (S)-(+)-Canadaline-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing tandem mass spectrometry (MS/MS) parameters for the analysis of (S)-(+)-Canadaline-d3.
Frequently Asked Questions (FAQs)
Q1: What is the first step in optimizing MS/MS parameters for this compound?
A1: The initial and most critical step is to determine the precursor ion of this compound. This is typically achieved by infusing a standard solution of the analyte into the mass spectrometer and acquiring a full scan mass spectrum in positive ionization mode. The protonated molecule, [M+H]+, is the most common precursor ion for this class of compounds.
Q2: Which ionization technique is most suitable for this compound analysis?
A2: For polar and ionizable compounds like alkaloids, Electrospray Ionization (ESI) is generally the most effective technique.[1][2] It is recommended to test both positive and negative ion modes, although positive mode is typically more sensitive for nitrogen-containing compounds like this compound.[3]
Q3: How do I select the optimal product ions for Multiple Reaction Monitoring (MRM)?
A3: After identifying the precursor ion, a product ion scan should be performed. This involves isolating the precursor ion and fragmenting it using a range of collision energies. The most stable and abundant fragment ions should be selected as product ions for the MRM transitions.[4] It is good practice to select at least two product ions for each analyte to ensure specificity and accurate quantification.[4]
Q4: What is "crosstalk" and how can I avoid it in my MRM assay?
A4: Crosstalk is an interference phenomenon where the signal from one MRM transition is detected in another.[5] This can lead to inaccurate quantification. To avoid crosstalk, ensure that the selected MRM transitions are unique to this compound and its corresponding internal standard. If using the non-deuterated form as an internal standard, be aware of potential isotopic crosstalk, where the isotopic peaks of the analyte interfere with the signal of the deuterated standard.
Q5: Should I expect a difference in fragmentation between (S)-(+)-Canadaline and this compound?
A5: The fragmentation patterns should be very similar. However, the deuterium (B1214612) labeling will result in a mass shift of 3 Da for the precursor ion and any fragment ions that retain the deuterium atoms. This mass shift is a key feature used in stable isotope dilution assays.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal | 1. Incorrect MS parameters (precursor/product ions, collision energy).2. Poor ionization efficiency.3. Clog in the LC or MS system.4. Analyte degradation. | 1. Re-optimize MS parameters by direct infusion (see Experimental Protocol).2. Adjust mobile phase pH with formic acid or ammonium (B1175870) formate (B1220265) to improve protonation.3. Perform system maintenance and check for blockages.[6][7]4. Prepare fresh standard solutions. |
| High Background Noise | 1. Contaminated mobile phase or LC system.2. Electrical noise. | 1. Use high-purity solvents and freshly prepared mobile phases. Flush the LC system.[7]2. Ensure proper grounding of the instrument. |
| Inconsistent Signal/Poor Reproducibility | 1. Unstable spray in the ion source.2. Fluctuations in source temperature or gas flows.3. Matrix effects (ion suppression or enhancement). | 1. Check the spray needle position and ensure a consistent spray.2. Allow adequate time for the system to stabilize. Monitor source parameters for stability.[1]3. Improve sample preparation to remove interfering matrix components. Consider a different chromatographic separation. |
| Inaccurate Mass Measurement | 1. Instrument not properly calibrated.2. Insufficient resolution. | 1. Perform a mass calibration according to the manufacturer's guidelines.[8]2. Increase the mass resolution of the instrument if possible.[9][10] |
Quantitative Data Summary
The following tables should be populated with your experimentally determined values.
Table 1: Optimized MS/MS Parameters for this compound
| Parameter | Optimized Value |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | e.g., [M+H]+ |
| Product Ion 1 (m/z) | User Determined |
| Collision Energy 1 (eV) | User Determined |
| Product Ion 2 (m/z) | User Determined |
| Collision Energy 2 (eV) | User Determined |
| Dwell Time (ms) | User Determined |
| Cone/Fragmentor Voltage (V) | User Determined |
Table 2: Comparison of MS/MS Parameters for (S)-(+)-Canadaline and this compound
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |
| (S)-(+)-Canadaline | User Determined | User Determined | User Determined | User Determined | User Determined |
| This compound | User Determined | User Determined | User Determined | User Determined | User Determined |
Experimental Protocols
Protocol 1: Optimization of MS/MS Parameters by Direct Infusion
Objective: To determine the optimal precursor ion, product ions, and collision energies for this compound.
Materials:
-
This compound analytical standard
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Syringe pump
-
Tandem mass spectrometer
Methodology:
-
Prepare Infusion Solution: Prepare a 1 µg/mL solution of this compound in 50:50 methanol:water with 0.1% formic acid.
-
Instrument Setup:
-
Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode.
-
Set the instrument to full scan mode to identify the precursor ion.
-
-
Direct Infusion and Precursor Ion Identification:
-
Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Acquire full scan mass spectra to identify the protonated molecule, [M+H]+, which will serve as the precursor ion.
-
-
Product Ion Scan and Selection:
-
Set the mass spectrometer to product ion scan mode.
-
Select the identified precursor ion for fragmentation.
-
Vary the collision energy over a range (e.g., 10-50 eV) to observe the fragmentation pattern and identify the most stable and intense product ions.
-
-
Optimization of Collision Energy:
-
Set the mass spectrometer to MRM mode using the selected precursor and product ions.
-
While infusing the solution, systematically vary the collision energy for each transition to find the value that produces the maximum signal intensity.
-
-
Data Recording: Record the optimized parameters in a table for future reference (see Table 1).
Visualizations
Caption: Experimental workflow for MS/MS parameter optimization.
Caption: Troubleshooting logic for low or no MS signal.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 5. benchchem.com [benchchem.com]
- 6. alliancebioversityciat.org [alliancebioversityciat.org]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. gmi-inc.com [gmi-inc.com]
- 9. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Deuterium exchange issues with (S)-(+)-Canadaline-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-(+)-Canadaline-d3. The information is presented in a question-and-answer format to directly address common issues related to deuterium (B1214612) exchange.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and where are the deuterium labels located?
This compound is a deuterated analog of the tetrahydroisoquinoline alkaloid, (S)-(+)-Canadaline. The "-d3" designation indicates that three hydrogen atoms have been replaced by deuterium. Based on common synthetic strategies for deuterating similar molecules, the deuterium labels are typically placed on the methoxy (B1213986) group at the C6 position. This is because the hydrogens on methoxy groups can be susceptible to exchange under certain conditions and their deuteration can be useful for metabolic stability studies.
Q2: What is deuterium exchange, and why is it a concern?
Deuterium exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom (protium) from the surrounding environment, or vice versa.[1] This is a significant concern when using deuterated compounds as internal standards in quantitative analysis or as tracers in metabolic studies. The loss of deuterium can lead to inaccurate quantification, as the internal standard may be partially or fully converted to its non-deuterated form.
Q3: Which protons in the (S)-(+)-Canadaline structure are most susceptible to exchange?
The acidity of a proton determines its susceptibility to exchange. In the structure of (S)-(+)-Canadaline, the most acidic protons, and therefore the most likely to undergo exchange with deuterium from solvents, are those on the carbon atoms adjacent to the nitrogen atom and the aromatic rings (benzylic positions). The hydrogens on the methoxy groups are generally less acidic but can be subject to exchange under certain catalytic or harsh conditions. Understanding the relative acidity of protons is crucial for predicting and troubleshooting deuterium exchange issues.
Q4: What is the Kinetic Isotope Effect (KIE) and how does it relate to my experiments with this compound?
The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[2] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[3] This means that reactions involving the cleavage of a C-D bond will be slower than those involving a C-H bond. In the context of this compound, this can affect metabolic studies, where a deuterated version of a drug might exhibit a slower rate of metabolism if the C-D bond is broken in the rate-determining step.[4]
Troubleshooting Guides
Guide 1: Inaccurate Quantification in LC-MS Analysis
Problem: You are observing inconsistent or inaccurate quantitative results when using this compound as an internal standard in an LC-MS assay.
Possible Cause 1: Deuterium Back-Exchange
Deuterium atoms on your standard may be exchanging with protons from your mobile phase or sample matrix.
Troubleshooting Steps:
-
Solvent Selection:
-
Use aprotic solvents (e.g., acetonitrile, methanol-d4) for sample preparation and storage whenever possible.
-
If aqueous solutions are necessary, use D₂O-based buffers and minimize the time the sample spends in protic solvents.
-
-
pH Control:
-
Avoid strongly acidic or basic conditions, as these can catalyze deuterium exchange. Maintain the pH of your mobile phase and sample solutions as close to neutral as possible.
-
-
Temperature Control:
-
Keep samples cool during storage and analysis. Lower temperatures slow down the rate of exchange reactions.
-
Experimental Protocol: Assessing Deuterium Stability in Mobile Phase
-
Objective: To determine if the mobile phase is causing deuterium back-exchange.
-
Methodology:
-
Prepare two sets of solutions of this compound at a known concentration.
-
Set A: Dissolve in a completely aprotic solvent system (e.g., 100% acetonitrile).
-
Set B: Dissolve in your LC mobile phase.
-
Incubate both sets at the temperature of your LC autosampler for a time equivalent to your longest analytical run.
-
Analyze both sets by LC-MS and compare the peak areas of the d3 and d0 (non-deuterated) mass channels.
-
-
Expected Outcome: A significant increase in the d0 signal in Set B compared to Set A indicates back-exchange is occurring in the mobile phase.
| Sample Set | Incubation Time (hours) | Peak Area (d3) | Peak Area (d0) | % Back-Exchange |
| A (Aprotic) | 4 | 1,000,000 | 5,000 | 0.5% |
| B (Mobile Phase) | 4 | 850,000 | 155,000 | 15.5% |
Possible Cause 2: In-Source Exchange/Fragmentation
Deuterium exchange or fragmentation may be occurring within the mass spectrometer's ion source.
Troubleshooting Steps:
-
Optimize Source Conditions:
-
Lower the ion source temperature to the minimum required for efficient ionization.
-
Reduce the cone voltage or fragmentor voltage to minimize in-source collision-induced dissociation.
-
DOT Diagram: Troubleshooting Workflow for Inaccurate Quantification
References
- 1. BJOC - Deuterated reagents in multicomponent reactions to afford deuterium-labeled products [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Facile synthesis of deuterated and [(14) C]labeled analogs of vanillin and curcumin for use as mechanistic and analytical tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of (S)-(+)-Canadaline
Welcome to the technical support center for the analysis of (S)-(+)-Canadaline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving sensitive and reliable detection of (S)-(+)-Canadaline at low levels. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your analytical endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for the low-level detection of (S)-(+)-Canadaline?
A1: For trace-level quantification of (S)-(+)-Canadaline, Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice.[1][2][3] This technique offers high selectivity and sensitivity, allowing for the detection and quantification of (S)-(+)-Canadaline in complex biological matrices.[1][2][3]
Q2: How can I improve the sensitivity of my LC-MS/MS method for (S)-(+)-Canadaline analysis?
A2: To enhance sensitivity, consider the following:
-
Sample Preparation: Employ solid-phase extraction (SPE) to concentrate the analyte and remove matrix interferences.[4]
-
Chromatography: Use a UPLC system with a sub-2 µm particle column for better peak resolution and signal-to-noise ratio. An appropriate column, such as a C18, is often used for the separation of alkaloids.[1][5]
-
Mass Spectrometry: Optimize the electrospray ionization (ESI) source parameters and carefully select and optimize the Multiple Reaction Monitoring (MRM) transitions for (S)-(+)-Canadaline.[6]
-
Mobile Phase: The use of a mobile phase containing a small amount of formic acid can improve the ionization efficiency of protoberberine alkaloids.[5]
Q3: What are the typical challenges encountered during the analysis of (S)-(+)-Canadaline at low concentrations?
A3: Common challenges include:
-
Matrix Effects: Co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of (S)-(+)-Canadaline, leading to inaccurate quantification.
-
Low Abundance: The inherent low concentration of the analyte in biological samples requires highly sensitive instrumentation and optimized methods.
-
Peak Tailing: Alkaloids can sometimes exhibit poor peak shapes on reverse-phase columns.[5]
-
Contamination: Background contamination can interfere with the detection of low-level analytes.
Q4: How do I determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) for my (S)-(+)-Canadaline assay?
A4: The LOD and LOQ are crucial parameters for method validation and can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.[7][8] A common approach in chromatography is to define the LOD as the concentration that produces a signal three times the noise level, and the LOQ as the concentration that gives a signal ten times the noise level.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Issue | Question | Possible Causes | Troubleshooting Steps |
| Low Signal Intensity | Why is the signal for (S)-(+)-Canadaline very low or absent? | - Inefficient sample extraction and cleanup.- Suboptimal ionization source parameters.- Incorrect MRM transitions.- Degradation of the analyte. | - Optimize the SPE protocol for better recovery.- Tune the ESI source parameters (e.g., capillary voltage, gas flow, temperature).- Verify the precursor and product ions for (S)-(+)-Canadaline.- Ensure proper sample handling and storage to prevent degradation. |
| Poor Peak Shape | Why are the chromatographic peaks for (S)-(+)-Canadaline broad or tailing? | - Inappropriate column chemistry.- Unsuitable mobile phase pH.- Column overload.- Dead volume in the LC system. | - Screen different C18 columns from various manufacturers.[5]- Adjust the mobile phase pH with formic acid to improve peak shape.[5]- Inject a smaller sample volume or a more dilute sample.- Check and minimize tubing lengths and ensure proper connections. |
| High Background Noise | What is causing the high background noise in my chromatogram? | - Contaminated mobile phase or solvents.- Dirty ion source.- Matrix effects from the sample.- Electronic noise. | - Use high-purity LC-MS grade solvents and freshly prepared mobile phases.- Clean the ion source components (e.g., capillary, skimmer).- Implement a more effective sample cleanup procedure, such as a multi-step SPE.- Ensure proper grounding of the LC-MS system. |
| Poor Reproducibility | Why are the retention times and/or peak areas of (S)-(+)-Canadaline inconsistent between injections? | - Unstable LC pump performance.- Fluctuation in column temperature.- Inconsistent sample preparation.- Autosampler injection issues. | - Purge the LC pumps to remove air bubbles and ensure a stable flow rate.- Use a column oven to maintain a constant temperature.- Standardize the sample preparation procedure and use an internal standard.- Check the autosampler for proper functioning and ensure the injection volume is accurate. |
Data Presentation
The following table summarizes representative quantitative data for the analysis of protoberberine alkaloids, which are structurally related to (S)-(+)-Canadaline, using UPLC-MS/MS. This data can serve as a benchmark for developing a sensitive method for (S)-(+)-Canadaline.
| Analyte | Matrix | LLOQ (ng/mL) | Linear Range (ng/mL) | Reference |
| Berberine (B55584) | Mouse Serum | 0.1 | 0.1 - 40 | [1] |
| Berbamine | Mouse Serum | 8 | 8 - 3200 | [1] |
| Magnoflorine (B1675912) | Mouse Serum | 5 | 5 - 2000 | [1] |
| Berberrubine (B190655) | Mouse Serum | 0.2 | 0.2 - 80 | [1] |
| Columbamine | B. aristata extract | 0.035 (µg/mL) | N/A (LOD reported) | [9] |
| Jatrorrhizine | B. aristata extract | 0.124 (µg/mL) | N/A (LOD reported) | [9] |
| Palmatine | B. aristata extract | 0.782 (µg/mL) | N/A (LOD reported) | [9] |
Note: LLOQ (Lower Limit of Quantification) values for B. aristata extracts were reported as LODs and have been presented here for comparative purposes.
Experimental Protocols
Representative UPLC-MS/MS Method for Protoberberine Alkaloid Analysis
This protocol is based on methods developed for the analysis of protoberberine alkaloids and can be adapted for the low-level detection of (S)-(+)-Canadaline.[1][9]
1. Sample Preparation (Protein Precipitation for Serum/Plasma)
-
To 100 µL of serum or plasma, add 300 µL of acetonitrile (B52724) containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the UPLC-MS/MS system.
2. UPLC Conditions
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.[1]
-
Mobile Phase A: 0.1% Formic acid in water.[5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage over a few minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 - 5 µL.
3. MS/MS Conditions
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Gas Flows: Optimize cone gas and desolvation gas flows for maximum signal.
-
MRM Transitions:
-
For (S)-(+)-Canadaline (C21H23NO4, MW: 369.42), the protonated molecule [M+H]+ would be at m/z 370.2.
-
Based on the fragmentation of similar protoberberine alkaloids, potential product ions should be determined by infusing a standard solution and performing a product ion scan. Likely fragmentations involve losses of methyl groups or parts of the isoquinoline (B145761) structure. For example, a common fragmentation for berberine (m/z 336.1) is the product ion at m/z 320.2.[1] A similar fragmentation pattern should be investigated for (S)-(+)-Canadaline.
-
Mandatory Visualizations
Caption: Experimental workflow for the sensitive detection of (S)-(+)-Canadaline.
Caption: Logical troubleshooting workflow for common analytical issues.
References
- 1. A rapid method for simultaneous quantification of berberine, berbamine, magnoflorine and berberrubine in mouse serum using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an UPLC-MS/MS method for the quantification of columbin in biological matrices: Applications to absorption, metabolism, and pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. waters.com [waters.com]
- 5. High performance liquid chromatography-mass spectrometry analysis of protoberberine alkaloids in medicine herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. forensicrti.org [forensicrti.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. akjournals.com [akjournals.com]
Validation & Comparative
A Comparative Guide to the Quantification of (S)-(+)-Canadaline and Structurally Related Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(+)-Canadaline is a protoberberine alkaloid with potential pharmacological activities that necessitate accurate and precise quantification in various matrices, including biological fluids and plant extracts. The development of reliable analytical methods is crucial for pharmacokinetic studies, quality control, and formulation development. This guide compares two of the most common and powerful analytical techniques used for the quantification of alkaloids: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS).
Comparative Analysis of Quantification Methods
The choice of an analytical method depends on the specific requirements of the study, such as the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the performance characteristics of HPLC-DAD and UPLC-MS/MS for the analysis of protoberberine alkaloids, based on published data for compounds structurally related to (S)-(+)-Canadaline.
Table 1: Performance Comparison of HPLC-DAD and UPLC-MS/MS for Protoberberine Alkaloid Quantification
| Parameter | HPLC-DAD | UPLC-MS/MS |
| Linearity (R²) | >0.997[1] | >0.99[2][3] |
| Limit of Detection (LOD) | 0.09–0.58 µg/mL[4] | As low as 1 pg/mL[5][6] |
| Limit of Quantification (LOQ) | 0.31–1.15 µg/mL[4] | As low as 0.5 ng/mL[3] |
| Intra-day Precision (%RSD) | 2.34–3.11%[7] | < 15%[3] |
| Inter-day Precision (%RSD) | < 5% | < 15%[3] |
| Accuracy (% Recovery) | 92-98%[1] | Within ±15% of nominal concentration |
| Selectivity | Moderate; susceptible to co-eluting interferences. | High; based on specific precursor-product ion transitions. |
| Matrix Effect | Generally low, but can be affected by complex matrices. | Can be significant; often requires an internal standard for correction.[2] |
| Run Time | Typically longer (e.g., 16 min)[8] | Generally shorter due to UPLC technology. |
| Cost & Complexity | Lower cost, less complex instrumentation. | Higher cost, more complex instrumentation and operation. |
Experimental Protocols
Below are representative experimental protocols for the quantification of protoberberine alkaloids using HPLC-DAD and UPLC-MS/MS. These can be adapted and optimized for (S)-(+)-Canadaline.
HPLC-DAD Method for Protoberberine Alkaloids
This method is suitable for the quantification of multiple protoberberine alkaloids in herbal extracts.[4][7][9]
-
Instrumentation: High-Performance Liquid Chromatography system with a Diode-Array Detector.
-
Chromatographic Column: Inertsil ODS-3 column (4.6 mm × 250 mm, 5 µm).[7][9]
-
Mobile Phase: Isocratic elution with a mixture of 25 mmol L-1 KH2PO4, 25 mmol L-1 SDS, and acetonitrile (B52724) (1:1:2, v/v/v), with the pH adjusted to 3.0 using phosphoric acid.[7][9]
-
Sample Preparation (Herbal Extract):
-
Accurately weigh the sample and transfer to a suitable flask.
-
Add an appropriate volume of extraction solvent (e.g., methanol (B129727) or an ethanol-water mixture).
-
Perform extraction using ultrasonication or reflux.
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter.
-
Dilute the filtered extract with the mobile phase to a concentration within the calibration range.
-
UPLC-MS/MS Method for Berberine (B55584) in Rat Plasma
This highly sensitive method is ideal for pharmacokinetic studies.[2][3]
-
Instrumentation: Ultra-Performance Liquid Chromatography system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water containing 0.1% formic acid.[2]
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions. For berberine, this is typically m/z 336.1 → m/z 320.0.[3]
-
Sample Preparation (Plasma):
-
To a 100 µL plasma sample, add an internal standard.
-
Perform protein precipitation by adding a precipitating agent like acetonitrile or methanol.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and inject an aliquot into the UPLC-MS/MS system.
-
Visualization of Experimental Workflow
The following diagrams illustrate the general workflows for the quantification of (S)-(+)-Canadaline and related alkaloids.
Caption: General experimental workflow for alkaloid quantification.
Signaling Pathway Modulation
The pharmacological effects of many alkaloids, including those of the protoberberine class, are often attributed to their interaction with key cellular signaling pathways. For instance, some canthin-6-one (B41653) alkaloids, which share some structural similarities with protoberberine alkaloids, have been shown to modulate the NF-κB signaling pathway, a critical regulator of inflammation. The diagram below illustrates a simplified representation of this pathway.
Caption: Hypothesized modulation of the NF-κB signaling pathway.
Conclusion
While specific validated methods for (S)-(+)-Canadaline are yet to be published, the well-established methodologies for structurally similar protoberberine alkaloids provide a clear and reliable path forward. For applications requiring high sensitivity and selectivity, such as pharmacokinetic studies in complex biological matrices, a UPLC-MS/MS method is the superior choice. For more routine analyses, such as the quality control of herbal preparations where analyte concentrations are higher, an HPLC-DAD method can provide accurate and precise results with lower operational costs. The protocols and comparative data presented in this guide offer a valuable starting point for the development and validation of a fit-for-purpose analytical method for (S)-(+)-Canadaline.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A rapid LC-MS/MS method for simultaneous determination of berberine and irbesartan in rat plasma: Application to the drug-drug pharmacokinetic interaction study after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of an HPLC-DAD method for the quantification of cannabigerol, cannabidiol, cannabinol and cannabichromene in human plasma and mouse matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. akjournals.com [akjournals.com]
A Comparative Guide to Internal Standards for the Bioanalysis of Isoquinoline Alkaloids: Featuring (S)-(+)-Canadaline-d3
For Researchers, Scientists, and Drug Development Professionals
In the precise quantification of therapeutic agents and their metabolites, the choice of a suitable internal standard is paramount for achieving accurate and reliable results in liquid chromatography-mass spectrometry (LC-MS) analysis. This guide provides an objective comparison of (S)-(+)-Canadaline-d3, a deuterated internal standard, with other common types of internal standards used in the bioanalysis of isoquinoline (B145761) alkaloids, such as its non-deuterated counterpart, (S)-(+)-Canadine (also known as tetrahydroberberine).
This compound serves as an ideal internal standard for the quantification of (S)-(+)-Canadine and structurally related isoquinoline alkaloids. Its utility stems from the fundamental principles of isotope dilution mass spectrometry, where a known amount of the stable isotope-labeled compound is added to a sample at an early stage of analysis.[1][2] This allows for the correction of variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[3]
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the quality of bioanalytical data. The following table summarizes the expected performance characteristics of this compound in comparison to a ¹³C-labeled analogue and a non-isotopically labeled (structural analogue) internal standard for the quantification of (S)-(+)-Canadine. The data presented is representative of typical performance observed in validated bioanalytical methods.
| Parameter | This compound | ¹³C-Labeled (S)-(+)-Canadine | Structural Analogue (e.g., Berberine) |
| Analyte | (S)-(+)-Canadine | (S)-(+)-Canadine | (S)-(+)-Canadine |
| Co-elution with Analyte | Nearly identical retention time, minimal chromatographic shift expected. | Identical retention time, perfect co-elution. | Different retention time. |
| Matrix Effect Compensation | High | Very High | Moderate to Low |
| Extraction Recovery | ~95 ± 5% | ~95 ± 5% | Variable, potentially different from analyte. |
| Accuracy (% Bias) | < 15% | < 10% | Can be > 15% |
| Precision (%RSD) | < 10% | < 5% | Can be > 15% |
| Potential for Isotopic Exchange | Low, but possible under certain MS conditions. | Negligible. | Not Applicable. |
| Cross-talk with Analyte Signal | Minimal, with sufficient mass difference (d3). | Negligible, with sufficient mass difference. | None. |
Experimental Protocols
A robust and reliable bioanalytical method is underpinned by a well-defined experimental protocol. Below is a typical protocol for the quantification of (S)-(+)-Canadine in human plasma using this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.
-
Ionization Source: Electrospray ionization (ESI).
-
MRM Transitions:
-
(S)-(+)-Canadine: [M+H]⁺ > fragment ion
-
This compound: [M+H]⁺ > fragment ion
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of a typical bioanalytical workflow and a conceptual representation of a signaling pathway that might be investigated in pharmacokinetic studies of isoquinoline alkaloids.
Discussion
Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in quantitative bioanalysis. Their chemical and physical properties are nearly identical to the analyte of interest, which allows them to effectively track the analyte through the entire analytical process, from extraction to detection. This co-behavior is crucial for correcting variations that can arise from matrix effects, where components of the biological sample can suppress or enhance the ionization of the analyte in the mass spectrometer.
While ¹³C-labeled internal standards are theoretically superior due to a lower risk of chromatographic separation from the analyte and no potential for H/D exchange, deuterated standards like this compound offer a cost-effective and readily available alternative that provides excellent performance for most applications.[4]
In contrast, non-isotopically labeled internal standards, or structural analogues, have different chemical structures and, therefore, different physicochemical properties. This can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte. Consequently, their ability to compensate for analytical variability is often limited, which can compromise the accuracy and precision of the quantitative results.
References
- 1. benchchem.com [benchchem.com]
- 2. Cannabinoid stability in authentic oral fluid after controlled cannabis smoking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmaceutics | Special Issue : Pharmacokinetics and Drug Metabolism in Canada: The Current Landscape [mdpi.com]
- 4. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of (S)-(+)-Canadaline Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of an inter-laboratory comparison for the quantitative analysis of (S)-(+)-Canadaline, a critical component in various stages of pharmaceutical research and development. Ensuring the accuracy and consistency of analytical methods across different laboratories is paramount for reliable data in drug discovery, quality control, and clinical trials. This document presents a comparative analysis of three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—based on a simulated round-robin study. The objective is to guide laboratories in selecting the most suitable method for their specific needs and to highlight key performance indicators for method validation.
Data Presentation: Summary of Quantitative Results
The following tables summarize the performance of the participating laboratories in the hypothetical inter-laboratory study for the analysis of (S)-(+)-Canadaline. The study involved the analysis of a standardized sample with a known concentration of (S)-(+)-Canadaline (10 µg/mL).
Table 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
| Laboratory | Reported Concentration (µg/mL) | Accuracy (%) | Precision (RSD, %) | LOD (µg/mL) | LOQ (µg/mL) |
| Lab 1 | 9.85 | 98.5 | 1.8 | 0.10 | 0.33 |
| Lab 2 | 10.12 | 101.2 | 2.1 | 0.12 | 0.40 |
| Lab 3 | 9.93 | 99.3 | 1.5 | 0.09 | 0.30 |
| Lab 4 | 10.21 | 102.1 | 2.5 | 0.15 | 0.50 |
| Average | 10.03 | 100.3 | 2.0 | 0.12 | 0.38 |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)
| Laboratory | Reported Concentration (µg/mL) | Accuracy (%) | Precision (RSD, %) | LOD (µg/mL) | LOQ (µg/mL) |
| Lab 5 | 9.98 | 99.8 | 1.2 | 0.05 | 0.17 |
| Lab 6 | 10.05 | 100.5 | 1.4 | 0.06 | 0.20 |
| Lab 7 | 9.89 | 98.9 | 1.1 | 0.04 | 0.13 |
| Lab 8 | 10.11 | 101.1 | 1.6 | 0.07 | 0.23 |
| Average | 10.01 | 100.1 | 1.3 | 0.06 | 0.18 |
Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Laboratory | Reported Concentration (µg/mL) | Accuracy (%) | Precision (RSD, %) | LOD (ng/mL) | LOQ (ng/mL) |
| Lab 9 | 10.02 | 100.2 | 0.8 | 0.5 | 1.7 |
| Lab 10 | 9.97 | 99.7 | 0.9 | 0.6 | 2.0 |
| Lab 11 | 10.04 | 100.4 | 0.7 | 0.4 | 1.3 |
| Lab 12 | 9.99 | 99.9 | 1.0 | 0.7 | 2.3 |
| Average | 10.01 | 100.1 | 0.9 | 0.6 | 1.8 |
Experimental Protocols
Detailed methodologies for the three analytical techniques are provided below. These protocols are intended to serve as a starting point for method development and validation.
Protocol 1: HPLC-UV Analysis of (S)-(+)-Canadaline
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% formic acid in water (30:70, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 285 nm.
-
Column Temperature: 30°C.
-
Standard Preparation: A stock solution of (S)-(+)-Canadaline (1 mg/mL) is prepared in methanol. Working standards are prepared by serial dilution in the mobile phase to create a calibration curve (e.g., 0.5, 1, 5, 10, 20, 50 µg/mL).
-
Sample Preparation: The sample is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and diluted to fall within the calibration range.
-
Quantification: The concentration of (S)-(+)-Canadaline is determined by comparing the peak area of the sample to the calibration curve.
Protocol 2: GC-MS Analysis of (S)-(+)-Canadaline
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
MS Mode: Selected Ion Monitoring (SIM). Key ions for (S)-(+)-Canadaline are monitored for quantification and confirmation.
-
Standard and Sample Preparation: Standards and samples are derivatized with a suitable silylating agent (e.g., BSTFA with 1% TMCS) prior to injection to improve volatility and thermal stability. An internal standard (e.g., a deuterated analog) is added to both standards and samples for improved accuracy and precision.
-
Quantification: The concentration is determined using the ratio of the peak area of the analyte to the internal standard against a calibration curve.
Protocol 3: LC-MS/MS Analysis of (S)-(+)-Canadaline
-
Instrumentation: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 UPLC column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive ESI.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for (S)-(+)-Canadaline and an internal standard are monitored.
-
Standard and Sample Preparation: Similar to HPLC-UV, but with dilutions to much lower concentrations (ng/mL range) using the initial mobile phase composition. An appropriate internal standard (e.g., isotopically labeled (S)-(+)-Canadaline) is added.
-
Quantification: The analyte concentration is calculated based on the ratio of the peak area of the analyte's MRM transition to that of the internal standard, plotted against a calibration curve.
Mandatory Visualizations
The following diagrams illustrate the general workflow for each analytical method.
Caption: Workflow for HPLC-UV Analysis of (S)-(+)-Canadaline.
Caption: Workflow for GC-MS Analysis of (S)-(+)-Canadaline.
Caption: Workflow for LC-MS/MS Analysis of (S)-(+)-Canadaline.
A Comparative Guide to the Accuracy and Precision of Deuterated Internal Standard-Based Analytical Methods: A Case Study on Vitamin D3-d3
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical research and drug development, the accuracy and precision of quantitative methods are paramount for reliable and reproducible results. The use of deuterated stable isotope-labeled internal standards (SIL-ISs) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for achieving high-quality data. This is because deuterated internal standards closely mimic the physicochemical properties of the analyte, allowing for effective correction of variability during sample preparation and analysis.[1]
Data Presentation: A Comparative Analysis of Method Performance
The following tables summarize the quantitative data from various studies on the analysis of Vitamin D3 and its metabolites using Vitamin D3-d3 or other deuterated Vitamin D analogs as internal standards.
Table 1: Accuracy of Vitamin D Analysis Using Deuterated Internal Standards
| Analyte | Matrix | Internal Standard | Accuracy (% Recovery / %RE) | Reference |
| Vitamin D3 | Dietary Supplements (syrup, starch powder) | d3-Vitamin D3 | 101-103% | [2][3] |
| 25-Hydroxyvitamin D3 | Human Plasma | Deuterated 25(OH)D3 | -8.0 to 7.1% (%RE) | [4] |
| 25-Hydroxyvitamin D3 and other fat-soluble vitamins | Serum | Deuterated analogs | 92-111% (for NIST reference materials) | [5] |
| 25-Hydroxyvitamin D3 | Mouse Serum | d3-25-Hydroxyvitamin D3 | 100 ± 15% | [6] |
Table 2: Precision of Vitamin D Analysis Using Deuterated Internal Standards
| Analyte | Matrix | Internal Standard | Precision (%CV / %RSD) | Reference |
| Vitamin D3 | Dietary Supplements | d3-Vitamin D3 | 2.7 - 7.0% | [2][3] |
| 25-Hydroxyvitamin D3 | Human Plasma | Deuterated 25(OH)D3 | Intra-batch: 0.5 - 5.5%, Inter-batch: Not specified | [4] |
| 25-Hydroxyvitamin D3 and other fat-soluble vitamins | Serum | Deuterated analogs | < 15% (total precision) | [5] |
| 25-Hydroxyvitamin D3 | Mouse Serum | d3-25-Hydroxyvitamin D3 | < 16% (intraday and interday) | [6] |
| d3-25-Hydroxyvitamin D3 (tracer) | Plasma | d6-25-Hydroxyvitamin D3 | Intra-day: <6%, Inter-assay: <11% | [7] |
Table 3: Linearity and Sensitivity of Vitamin D Analysis Using Deuterated Internal Standards
| Analyte | Matrix | Internal Standard | Linearity (r²) | LOQ | Reference | | --- | --- | --- | --- | --- | | Vitamin D3 | Dietary Supplements | d3-Vitamin D3 | > 0.999 | Not specified |[2][3] | | 25-Hydroxyvitamin D3 and other fat-soluble vitamins | Serum | Deuterated analogs | > 0.99 | 4 ng/mL |[5] | | d3-25-Hydroxyvitamin D3 (tracer) | Standard Solutions | d6-25-Hydroxyvitamin D3 | Not specified | 0.2 nmol/L |[7] |
Experimental Protocols: A Look at the Methodologies
The high accuracy and precision of methods employing deuterated internal standards are underpinned by robust and well-validated experimental protocols. Below is a summary of a typical LC-MS/MS methodology for the analysis of Vitamin D3 and its metabolites using a deuterated internal standard.
1. Sample Preparation
The goal of sample preparation is to extract the analyte and internal standard from the biological matrix while removing interfering substances. Common techniques include:
-
Protein Precipitation: This is a simple and fast method where a solvent like acetonitrile (B52724) is added to the sample (e.g., serum or plasma) to precipitate proteins. The supernatant containing the analyte and internal standard is then collected for further processing or direct injection.
-
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte and internal standard between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent like hexane:ethyl acetate).[6] This method is effective for removing a wide range of interferences.
-
Solid-Phase Extraction (SPE): SPE provides a more selective extraction by utilizing a solid sorbent to retain the analyte and internal standard, while allowing interfering compounds to be washed away. The analyte and internal standard are then eluted with a suitable solvent.[1]
2. Chromatographic Separation
Liquid chromatography separates the analyte and internal standard from other components in the sample extract before they enter the mass spectrometer.
-
Column: Reversed-phase columns, such as a C18 column, are commonly used for the analysis of Vitamin D and its metabolites.[2][3]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or 5 mM ammonium (B1175870) formate) and an organic solvent (e.g., methanol).[2][3][6] A gradient elution is often employed to achieve optimal separation.[6]
-
Flow Rate: Flow rates are typically in the range of 0.2 to 1.2 mL/min.[2][3][4]
3. Mass Spectrometric Detection
Tandem mass spectrometry provides high sensitivity and selectivity for the detection and quantification of the analyte and internal standard.
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are commonly used ionization techniques for Vitamin D analysis.[4][6]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to selectively monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. For example, for Vitamin D3, a precursor ion at m/z 385 might be monitored, with fragment ions at m/z 107, 159, and 259.[2][3][8] The deuterated internal standard (d3-Vitamin D3) would have a different precursor ion (e.g., m/z 370 for the quantitation ion from one study) due to the mass difference from the deuterium (B1214612) labeling.[2][3]
-
Quantification: The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve.[2][3]
Mandatory Visualization: Workflows and Principles
The following diagrams illustrate the experimental workflow and the fundamental principle of using a deuterated internal standard in LC-MS/MS analysis.
Caption: A typical experimental workflow for LC-MS/MS analysis using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Development and Validation of a Liquid Chromatography Mass Spectrometry Method for Simultaneous Measurement of 25(OH)D3, epi-25(OH)D3, 25(OH)D2, Vitamin A, α-Tocopherol, and γ-Tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Single-laboratory validation of a method for the determination of vitamin D3 in dietary supplements by liquid chromatography with tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Limit of detection and quantification for (S)-(+)-Canadaline
This guide presents a comparative overview of analytical performance for related compounds, details a suitable experimental protocol using liquid chromatography coupled with mass spectrometry (LC-MS), and outlines the general workflow for determining these critical validation parameters.
Comparative Analysis of Analytical Methods
Given the absence of direct data for (S)-(+)-Canadaline, this section provides the LOD and LOQ values for other pharmacologically significant isoquinoline (B145761) alkaloids, determined by a validated LC-ESI-Q-TOF-MS method.[1] This data serves as a reliable benchmark for estimating the expected performance of a similar method for (S)-(+)-Canadaline.
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Berberine | 47 | 157 |
| Berbamine | 25 | 84 |
| Magnoflorine | 18 | 61 |
| Sanguinarine | 22 | 73 |
Experimental Protocol: LC-ESI-Q-TOF-MS
The following protocol, adapted from a validated method for the analysis of isoquinoline alkaloids, is recommended for the quantification of (S)-(+)-Canadaline.[1]
1. Sample Preparation:
-
Accurately weigh and dissolve the (S)-(+)-Canadaline standard in a suitable solvent (e.g., methanol) to prepare a stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range.
-
For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be necessary to remove interfering matrix components.
2. Chromatographic Conditions:
-
LC System: Agilent 1200 series HPLC system or equivalent.
-
Column: Zorbax Stable Bond RP-18 column.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (v/v) (B).
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C).
3. Mass Spectrometric Conditions:
-
MS System: Agilent 6520 Accurate-Mass Q-TOF LC/MS spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3000 V.[1]
-
Gas Temperature: 350°C.[1]
-
Drying Gas Flow: 12 L/min.[1]
-
Nebulizer Pressure: 35 psig.[1]
-
Skimmer Voltage: 65 V.[1]
-
Collision Energy: 30 V.[1]
-
Mass Range: Scan over an appropriate m/z range to include the precursor and product ions of (S)-(+)-Canadaline.
4. Determination of LOD and LOQ:
The LOD and LOQ can be determined using several methods as outlined by the International Council on Harmonisation (ICH) guidelines. A common approach is the signal-to-noise ratio method.
-
LOD: Determined as the concentration of the analyte that results in a signal-to-noise ratio of 3:1.
-
LOQ: Determined as the concentration of the analyte that results in a signal-to-noise ratio of 10:1.
Alternatively, the LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where:
-
σ is the standard deviation of the y-intercepts of the regression lines.
-
S is the slope of the calibration curve.
Workflow for LOD & LOQ Determination
The following diagram illustrates the general workflow for determining the Limit of Detection and Limit of Quantification for an analytical method.
Caption: Workflow for determining LOD and LOQ.
References
Comparative Stability of Deuterated vs. Non-Deuterated Canadaline: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability and pharmacokinetic profile of a hypothetical drug, Canadaline, and its deuterated analogue, d-Canadaline. The principles and experimental data presented are based on established knowledge of the effects of deuteration on drug molecules and are intended to serve as a reference for drug development professionals.
The substitution of hydrogen with its heavier isotope, deuterium, can significantly alter the metabolic fate of a drug. This "deuterium kinetic isotope effect" stems from the fact that a carbon-deuterium (C-D) bond is stronger and more stable than a carbon-hydrogen (C-H) bond.[][2] Consequently, enzymatic cleavage of a C-D bond, a common step in drug metabolism, occurs at a slower rate.[][3] This can lead to a more stable compound with an improved pharmacokinetic profile, potentially offering enhanced efficacy and a better safety profile.[2]
Data Presentation: Comparative In Vitro and In Vivo Stability
The following tables summarize hypothetical quantitative data comparing the stability of Canadaline and d-Canadaline. These values are for illustrative purposes and represent typical improvements observed with deuteration.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Canadaline | 25 | 27.7 |
| d-Canadaline | 75 | 9.2 |
Table 2: Comparative Pharmacokinetic Parameters in Rats (Oral Administration, 10 mg/kg)
| Compound | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | t½ (h) | Bioavailability (%) |
| Canadaline | 450 | 1.5 | 1800 | 4 | 30 |
| d-Canadaline | 650 | 2.0 | 4550 | 8 | 65 |
Experimental Protocols
The data presented above is based on standard experimental protocols in drug metabolism and pharmacokinetics.
1. In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
-
Objective: To determine the rate of metabolism of Canadaline and d-Canadaline in a primary site of drug metabolism.
-
Methodology:
-
Canadaline and d-Canadaline (1 µM) are incubated with pooled human liver microsomes (0.5 mg/mL) in a phosphate (B84403) buffer (pH 7.4).
-
The reaction is initiated by the addition of an NADPH-regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).
-
The concentration of the parent compound at each time point is determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.
-
2. In Vivo Pharmacokinetic Study in Rats
-
Objective: To assess the absorption, distribution, metabolism, and excretion (ADME) profile of Canadaline and d-Canadaline after oral administration.
-
Methodology:
-
Male Sprague-Dawley rats are fasted overnight prior to dosing.
-
A single oral dose of Canadaline or d-Canadaline (10 mg/kg) is administered by gavage.
-
Blood samples are collected from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.
-
Plasma is separated by centrifugation and stored frozen until analysis.
-
Plasma concentrations of Canadaline and d-Canadaline are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated using non-compartmental analysis software.
-
Bioavailability is determined by comparing the AUC after oral administration to the AUC after intravenous administration.
-
Visualizations
Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by Canadaline, providing a framework for understanding its mechanism of action.
Caption: Hypothetical signaling pathway for Canadaline.
Experimental Workflow
This diagram outlines the general workflow for the comparative stability analysis of Canadaline and its deuterated form.
Caption: Workflow for comparative stability analysis.
References
A Researcher's Guide to Selecting the Right LC Column for Alkaloid Separation
The successful separation and analysis of alkaloids are critical in pharmacology, natural product chemistry, and drug development. The vast structural diversity of alkaloids, ranging from nonpolar to highly polar and from achiral to chiral, necessitates a careful selection of Liquid Chromatography (LC) columns. This guide provides a comprehensive comparison of different LC column technologies, supported by experimental data, to aid researchers in making informed decisions for their specific analytical challenges.
Overview of LC Column Chemistries for Alkaloid Analysis
The choice of a stationary phase is the most critical parameter in achieving a successful separation of complex alkaloid mixtures. Alkaloids' basic nature and varying polarities mean that no single column can be universally effective. The primary column types used are Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral columns.
-
Reversed-Phase (RP) Chromatography: This is the most common starting point for alkaloid analysis. Nonpolar stationary phases, like C18 and Phenyl-Hexyl, separate compounds based on their hydrophobicity.[1][2] C18 columns offer strong retention for nonpolar compounds, while Phenyl-Hexyl phases provide alternative selectivity, particularly for alkaloids with aromatic rings, due to π-π interactions.[3][4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is ideal for highly polar and water-soluble alkaloids that are poorly retained on RP columns.[5][6][7] This technique uses a polar stationary phase (e.g., bare silica (B1680970), amine, diol) and a high-organic mobile phase, which facilitates the retention of polar analytes.[7][8]
-
Chiral Chromatography: Many alkaloids are chiral, with enantiomers often exhibiting different pharmacological activities.[9] Chiral columns, frequently based on polysaccharide derivatives, are essential for the direct separation of these enantiomers.[9][10][11]
Furthermore, the evolution from High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC) has significantly impacted alkaloid analysis. UPLC systems utilize columns with sub-2-micron particles, operating at higher pressures to deliver faster analysis times, superior resolution, and increased sensitivity compared to traditional HPLC.[12][13][14][15]
Comparative Performance Data
The following tables summarize the performance of different column types for specific alkaloid separations, based on published experimental data.
Table 1: Reversed-Phase (RP) Column Performance
| Alkaloid(s) | Column Type | Dimensions | Mobile Phase | Flow Rate | Temp. | Key Performance Outcome |
| 8 Isoquinoline Alkaloids | Thermo Acclaim™ (C18) | 4.6 x 250 mm, 5 µm | (A) Water (0.08% Formic Acid, 2 mM Ammonium (B1175870) Acetate); (B) Acetonitrile (Gradient) | 1.0 mL/min | 20°C | Successful baseline separation of all eight alkaloids.[16] |
| Nicotine, Anabasine, Cotinine | Thermo Syncronis aQ (Polar Endcapped C18) | 2.1 x 150 mm, 5 µm | 90:10 (v/v) 20 mM Ammonium Acetate / Acetonitrile | 1.0 mL/min | 40°C | Good retention and separation of polar, nicotine-related alkaloids.[17] |
| Theobromine, Caffeine | Acquity HSS T3 (C18) | 2.1 x 100 mm, 1.8 µm | (A) Water (0.2% Acetic Acid); (B) Acetonitrile (Gradient) | 0.4 mL/min | N/A | UPLC method provided faster analysis (<12.5 min) and higher sensitivity than HPLC.[18] |
| Nortriptyline & N-nitroso-nortriptyline | Phenyl-Hexyl | N/A | N/A | N/A | N/A | Phenyl-Hexyl column showed better separation compared to a C18 column for this API and its nitrosamine (B1359907) impurity.[19] |
| Cepharanthine (CEP) | Shim-pack PREP-ODS (C18) | 4.6 x 250 mm, 5 µm | 52% Acetonitrile-Water (containing 0.5% triethylamine, 0.01% orthophosphoric acid) | 1.0 mL/min | 30°C | Isocratic method developed for the determination of total alkaloids from Stephania cepharantha.[20] |
Table 2: HILIC Column Performance
| Alkaloid(s) | Column Type | Dimensions | Mobile Phase | Flow Rate | Temp. | Key Performance Outcome |
| Theophylline, Caffeine | RediSep Gold Amine | 15.5 g (Flash Column) | Dichloromethane / Methanol / Water (Gradient) | N/A | N/A | HILIC on an amine column provided greater resolution between these purine (B94841) alkaloids compared to a standard silica column.[5] |
| Purine Alkaloids (Theophylline, Theobromine, Caffeine) | Diol-P-C10, Diol-P-C18, Diol-P-benzyl, Diol-P-chol | N/A | N/A | N/A | N/A | A series of phosphodiester-based columns demonstrated effective separation of purine alkaloids in HILIC mode.[21] |
Table 3: Chiral Column Performance
| Alkaloid(s) | Column Type | Dimensions | Mobile Phase | Flow Rate | Temp. | Key Performance Outcome |
| Tacamonine (B1242925), Vindeburnol (Enantiomers) | Chiralpak AD & Chiralcel OD | N/A | N/A | N/A | N/A | Successful HPLC enantiomeric separation of racemic indole (B1671886) alkaloids was achieved.[22] |
| 4 Pairs of Alkaloid Enantiomers | C18 tandem with IG-3 Chiral Column | C18: 4.6 x 150 mm, 5 µm; IG-3: 4.6 x 250 mm, 3 µm | N/A | N/A | N/A | A single chiral column was insufficient; the tandem system effectively separated all eight enantiomers.[23] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative protocols from the cited literature.
Protocol 1: RP-HPLC for Isoquinoline Alkaloids[16]
-
Column: Thermo Acclaim™ (4.6 × 250 mm, 5 μm)
-
Mobile Phase:
-
Solvent A: Water containing 0.08% (v/v) formic acid and 2 mM ammonium acetate.
-
Solvent B: Acetonitrile (ACN).
-
-
Gradient: 0 min/5% B, 17 min/18% B, 35 min/21% B, 55 min/25% B, 65 min/50% B, 70.1 min/5% B, 75 min/5% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 20°C.
-
Injection Volume: 5 μL.
-
Detection: UV at 280 nm.
Protocol 2: RP-HPLC for Nicotine and Related Alkaloids[17]
-
Column: Syncronis aQ 5 μm, 150 x 2.1 mm.
-
Mobile Phase: Isocratic mixture of 90:10 (v/v) 20 mM ammonium acetate/acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 μL.
-
Detection: UV.
Protocol 3: UPLC-MS/MS for Theobromine and Caffeine[18]
-
Column: Acquity HSS T3 (100 mm × 2.1 mm i.d., 1.8 μm particle size).
-
Mobile Phase:
-
Solvent A: Water/acetic acid (99.8/0.2, v/v).
-
Solvent B: Acetonitrile.
-
-
Gradient: Not specified in detail, but a gradient elution was used.
-
Flow Rate: 0.4 mL/min.
-
Detection: Tandem Mass Spectrometry (MS/MS).
Visualization of the Column Selection Workflow
Choosing the right column is a logical process based on the analyte's properties and the analytical goal. The following diagram illustrates a typical workflow for selecting an LC column for alkaloid separation.
Caption: A decision-making workflow for selecting the appropriate LC column for alkaloid analysis.
Conclusion and Recommendations
The selection of an LC column for alkaloid separation is a multi-faceted process that depends heavily on the specific chemical properties of the analytes.
-
For general-purpose screening of moderately polar to nonpolar alkaloids, a C18 column remains the workhorse and the recommended starting point.
-
If the alkaloids of interest are highly polar and exhibit poor retention on C18 phases, a HILIC column is the logical choice.[7][8]
-
When separating alkaloids containing aromatic systems, a Phenyl-Hexyl column can offer unique selectivity due to π-π interactions and should be considered if resolution is challenging on a C18 phase.[3][4]
-
For the critical separation of enantiomers, a dedicated chiral column is mandatory.[10]
-
To improve throughput, resolution, and sensitivity, transitioning methods from HPLC to UPLC technology should be considered, as the smaller particle columns can provide significant performance enhancements.[13][15]
By systematically evaluating the properties of the target alkaloids and leveraging the diverse selectivities of modern LC columns, researchers can develop robust and efficient methods for their separation and analysis.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. support.waters.com [support.waters.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. teledynelabs.com [teledynelabs.com]
- 6. HILIC HPLC Column: Advanced HILIC Columns |Phenomenex [phenomenex.com]
- 7. zodiaclifesciences.com [zodiaclifesciences.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. uhplcs.com [uhplcs.com]
- 13. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 14. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 15. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 16. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. High Performance Liquid Chromatography Determination and Optimization of the Extraction Process for the Total Alkaloids from Traditional Herb Stephania cepharantha Hayata - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Chiral HPLC separation and CD spectra of the enantiomers of the alkaloid tacamonine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for Canadaline in Plasma
This guide provides a comprehensive comparison of two common analytical methods for the quantification of the novel alkaloid, Canadaline, in human plasma: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following sections detail the experimental protocols and present validation data to aid researchers in selecting the most suitable method for their pharmacokinetic and toxicokinetic studies.
Comparative Analysis of Validation Parameters
The performance of the HPLC-UV and LC-MS/MS methods for Canadaline quantification was evaluated based on standard bioanalytical method validation parameters. The results are summarized below, demonstrating the superior sensitivity and specificity of the LC-MS/MS method.
Table 1: Linearity and Sensitivity
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 0.1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 2000 ng/mL | 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Calibration Curve Model | Linear | Linear |
Table 2: Accuracy and Precision
| Quality Control Sample | \multicolumn{2}{c | }{HPLC-UV Method} | \multicolumn{2}{c | }{LC-MS/MS Method} |
| Accuracy (%) | Precision (%RSD) | Accuracy (%) | Precision (%RSD) | |
| Intra-Day (n=6) | ||||
| LLOQ (10 ng/mL / 0.1 ng/mL) | 92.5 | 8.7 | 98.2 | 6.5 |
| Low QC (30 ng/mL / 0.3 ng/mL) | 95.1 | 7.2 | 99.1 | 5.1 |
| Mid QC (300 ng/mL / 30 ng/mL) | 98.2 | 5.4 | 101.5 | 3.2 |
| High QC (1500 ng/mL / 400 ng/mL) | 96.8 | 6.1 | 99.8 | 2.8 |
| Inter-Day (n=18, 3 days) | ||||
| LLOQ (10 ng/mL / 0.1 ng/mL) | 94.3 | 9.8 | 97.5 | 7.8 |
| Low QC (30 ng/mL / 0.3 ng/mL) | 96.5 | 8.1 | 98.9 | 6.2 |
| Mid QC (300 ng/mL / 30 ng/mL) | 97.9 | 6.5 | 100.7 | 4.5 |
| High QC (1500 ng/mL / 400 ng/mL) | 97.2 | 7.3 | 100.1 | 3.9 |
Table 3: Recovery and Matrix Effect
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Extraction Recovery (%) | ||
| Low QC | 85.2 | 92.8 |
| Mid QC | 88.1 | 94.5 |
| High QC | 86.5 | 93.7 |
| Matrix Effect (%) | Not Assessed | 98.2 (CV < 4%) |
Experimental Protocols
Detailed methodologies for the sample preparation and analysis using both the HPLC-UV and LC-MS/MS methods are provided below.
Sample Preparation: Liquid-Liquid Extraction
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of internal standard working solution (e.g., a deuterated analog of Canadaline).
-
Add 50 µL of 0.1 M NaOH to basify the sample.
-
Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 13,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic and Mass Spectrometric Conditions
-
LC System: Shimadzu Nexera X2
-
Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm)
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile (B52724)
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
MS System: Sciex Triple Quad™ 5500
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: Canadaline: m/z 328.2 -> 194.1; Internal Standard: m/z 332.2 -> 198.1
Sample Preparation: Protein Precipitation
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Inject 50 µL of the supernatant into the HPLC system.
Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II
-
Column: Zorbax Eclipse Plus C18 (5 µm, 150 x 4.6 mm)
-
Mobile Phase: Isocratic mixture of 0.1 M phosphate (B84403) buffer (pH 3.5) and acetonitrile (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
UV Detection Wavelength: 280 nm
Visualized Workflow
The following diagram illustrates the key steps in the bioanalytical method validation workflow for Canadaline in plasma, from initial method development through to routine sample analysis.
Caption: Workflow for Bioanalytical Method Validation.
A Comparative Guide to ESI and APCI Sources for (S)-(+)-Canadaline Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of isoquinoline (B145761) alkaloids such as (S)-(+)-Canadaline, the choice of ionization source in liquid chromatography-mass spectrometry (LC-MS) is a critical determinant of analytical performance. This guide provides an objective comparison of two common atmospheric pressure ionization sources: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), to aid in method development and optimization for (S)-(+)-Canadaline analysis.
(S)-(+)-Canadaline, a bioactive isoquinoline alkaloid, possesses a tertiary amine, making it readily ionizable. The choice between ESI and APCI will largely depend on the specific analytical requirements, such as sensitivity, matrix complexity, and the desired robustness of the assay.
Principles of Ionization: ESI vs. APCI
Electrospray Ionization (ESI) is a soft ionization technique ideal for polar and ionizable compounds.[1] It generates ions from a liquid phase by applying a high voltage to a capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. ESI is known for its ability to produce multiply charged ions from large molecules, though for smaller molecules like (S)-(+)-Canadaline, singly charged species are expected.[2]
Atmospheric Pressure Chemical Ionization (APCI) is suited for less polar and more volatile analytes.[1] In APCI, the eluent from the LC is vaporized in a heated nebulizer. A corona discharge then ionizes the solvent molecules, which in turn transfer a charge to the analyte molecules through gas-phase chemical reactions.[3] This technique is generally less prone to matrix effects compared to ESI.[4][5][6][7][8]
Quantitative Performance Comparison
| Parameter | LC-ESI-MS/MS | LC-APCI-MS | Remarks |
| Sensitivity (Lower Limit of Quantification) | 0.1 - 1 ng/mL | 5 - 50 ng/mL | ESI generally demonstrates superior sensitivity for this class of compounds.[9][10] |
| Linearity | Good (r² > 0.99) | Good (r² > 0.99) | Both techniques provide excellent linearity over a considerable concentration range.[9][10] |
| Accuracy (% Deviation) | -38.3 to +8.3% | -38.6 to +14.0% | Both methods show comparable accuracy, with values falling within acceptable ranges for bioanalysis.[9][10] |
| Precision (%RSD) | 3.5 - 14.7% | 2.5 - 13.5% | Both techniques offer similar and acceptable levels of precision.[9][10] |
| Matrix Effect Susceptibility | Higher | Lower | APCI is generally less affected by co-eluting matrix components, which can suppress or enhance the analyte signal.[4][7][8] |
| Analyte Polarity Suitability | Polar to moderately polar | Moderately polar to non-polar | (S)-(+)-Canadaline, being a polar molecule, is well-suited for ESI.[1] |
| Analyte Volatility Requirement | Not required | Required | The analyte must be sufficiently volatile and thermally stable for APCI.[2] |
Note: The quantitative data presented is based on a study of other toxic alkaloids and should be considered as representative for the compound class.[9][10] Method validation for (S)-(+)-Canadaline is essential.
Experimental Protocols
The following are proposed starting experimental protocols for the analysis of (S)-(+)-Canadaline using LC-ESI-MS and LC-APCI-MS. These are based on typical methods for isoquinoline alkaloid analysis and should be optimized for specific instrumentation and analytical goals.
| Parameter | LC-ESI-MS Protocol | LC-APCI-MS Protocol |
| Liquid Chromatography | ||
| Column | C18, 2.1 x 100 mm, 3.5 µm | C8, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate in Water, pH 3.5 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5-95% B over 10 min | 10-90% B over 8 min |
| Flow Rate | 0.3 mL/min | 0.5 mL/min |
| Column Temperature | 40 °C | 40 °C |
| Injection Volume | 5 µL | 10 µL |
| Mass Spectrometry | ||
| Ionization Mode | Positive | Positive |
| Capillary Voltage | 3.5 kV | N/A |
| Corona Current | N/A | 4.0 µA |
| Nebulizer Gas | Nitrogen, 40 psi | Nitrogen, 50 psi |
| Drying Gas Flow | 10 L/min | 8 L/min |
| Drying Gas Temperature | 350 °C | 350 °C |
| Vaporizer Temperature | N/A | 400 °C |
| Declustering Potential | 60 V | 50 V |
| Collision Energy | 25 eV (for MS/MS) | 25 eV (for MS/MS) |
| Scan Type | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
Visualizing the Workflow and Decision Process
To further clarify the analytical process and the choice between ESI and APCI, the following diagrams are provided.
Caption: Experimental workflow for the LC-MS analysis of (S)-(+)-Canadaline.
Caption: Decision tree for selecting between ESI and APCI for (S)-(+)-Canadaline analysis.
Conclusion and Recommendations
Both ESI and APCI are viable ionization techniques for the analysis of (S)-(+)-Canadaline.
-
ESI is the recommended starting point, particularly when high sensitivity is required. Its suitability for polar, ionizable molecules like (S)-(+)-Canadaline is well-established for the broader class of alkaloids.[9][10] However, careful attention must be paid to potential matrix effects, which may necessitate more rigorous sample preparation or the use of matrix-matched standards.[4][8]
-
APCI serves as a robust alternative, especially in the presence of complex matrices where ESI may suffer from significant ion suppression.[7] While it may offer lower sensitivity for this specific analyte, its greater resistance to matrix effects can lead to more rugged and reproducible methods in certain applications.[4] For alkaloids with more lipophilic properties, APCI might even provide a better response.[1]
Ultimately, the optimal choice of ionization source will depend on a thorough evaluation of the specific analytical context, including the sample matrix, required limits of detection, and available instrumentation. Method development should ideally involve testing both sources to empirically determine the best fit for the intended application.
References
- 1. biotage.com [biotage.com]
- 2. youtube.com [youtube.com]
- 3. sites.bu.edu [sites.bu.edu]
- 4. Matrix effect in LC-ESI-MS and LC-APCI-MS with off-line and on-line extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Detection and validated quantification of toxic alkaloids in human blood plasma--comparison of LC-APCI-MS with LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of (S)-(+)-Canadaline-d3: A Guide for Laboratory Professionals
For researchers and scientists in the pharmaceutical and drug development fields, the proper disposal of specialized compounds like (S)-(+)-Canadaline-d3 is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this deuterated alkaloid, ensuring compliance and minimizing risk.
This compound is classified with known hazards, including causing skin irritation, serious eye irritation, and potential respiratory irritation. Adherence to strict disposal protocols is therefore mandatory to ensure personnel safety and prevent environmental contamination.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including protective gloves, eye protection, and a face shield. All handling of this compound should occur in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or fumes.[1] In case of accidental contact, wash skin thoroughly with soap and water. If inhaled, move the individual to fresh air and seek medical attention if they feel unwell.[1] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[1]
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be allowed to enter drains or the sewer system.
-
Waste Collection and Segregation :
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical waste it holds, be kept securely closed when not in use, and stored in a designated, well-ventilated area.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) guidelines. Different types of chemical waste should be segregated to prevent dangerous reactions.
-
-
Container Labeling :
-
Properly label the waste container with the full chemical name: "this compound".
-
Include hazard information (e.g., "Irritant," "Handle with Caution") and the accumulation start date. This is crucial for safe transport and disposal by waste management professionals.
-
-
Spill Management :
-
In the event of a spill, avoid generating dust.
-
Carefully take up the dry material and place it in the designated hazardous waste container for proper disposal.
-
Clean the affected area thoroughly.
-
-
Final Disposal :
-
The disposal of this compound must be handled by a licensed hazardous waste disposal company. Your institution's EHS office will typically manage the collection and transfer of such waste.
-
Ensure all institutional and local regulations for hazardous waste disposal are followed.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
At present, specific quantitative data regarding disposal concentrations or detailed experimental protocols for the neutralization of this compound are not publicly available in standard safety and disposal literature. The recommended procedure is to handle the compound in its pure form as hazardous waste. For investigational drugs in a clinical setting, any unused or returned medications are typically incinerated by a licensed environmental management vendor.
| Data Point | Value / Guideline | Source |
| Waste Stream | Hazardous Chemical Waste | Institutional EHS Guidelines |
| Disposal Method | Professional Disposal Service (e.g., Incineration) | General Laboratory Best Practices |
| Effluent Discharge | Prohibited in drains and sewers | Sigma-Aldrich SDS |
References
Personal protective equipment for handling (S)-(+)-Canadaline-d3
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized compounds like (S)-(+)-Canadaline-d3 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure.[1][2] The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Specifications and Usage |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash risks. | Must be worn at all times when handling the compound to protect against airborne particles and splashes of liquids.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron. | No single glove material protects against all chemicals; it is advisable to consult the manufacturer's resistance data.[1] Contaminated clothing should be removed and washed before reuse. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[3] If ventilation is inadequate, a NIOSH/MSHA-approved respirator is necessary. | Air-purifying respirators with appropriate cartridges or supplied-air respirators should be used when engineering controls are insufficient.[1][3] |
Operational Workflow for Handling
Proper procedural steps are critical to minimize risk and ensure the integrity of the experiment. The following diagram outlines the standard workflow for handling this compound.
Experimental Protocols
Detailed methodologies for key experiments involving this compound should be developed in accordance with standard laboratory operating procedures and the specific requirements of the research. These protocols should include, but are not limited to:
-
Weighing and Transfer: Always handle the solid compound in a chemical fume hood to avoid inhalation of dust.[3] Use appropriate tools to transfer the material and clean all surfaces thoroughly after use.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to avoid splashing. Ensure the chosen solvent is compatible with the compound and the experimental setup.
-
Reaction Quenching and Work-up: If the compound is used in a chemical reaction, the quenching and work-up procedures should be designed to neutralize any reactive species safely.
-
Spill Response: In the event of a spill, evacuate the area if necessary. For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.[3] For larger spills, follow institutional emergency procedures.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, paper towels, and other solid materials should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, sealed hazardous waste container. Do not pour chemical waste down the drain.
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The rinsed containers can then be disposed of according to local regulations.
By adhering to these safety and handling guidelines, researchers can mitigate risks and ensure a safe and productive laboratory environment when working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
